4-(3-Aminophenyl)-4-oxobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-aminophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYYRRANNTYYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Structural Analysis of 3-Aminobenzoylpropionic Acid Scaffolds in Drug Discovery
Topic: Chemical Structure Analysis of 3-Aminobenzoylpropionic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary: The Scaffold at the Crossroads
3-Aminobenzoylpropionic acid (3-ABPA) derivatives represent a critical "junction scaffold" in medicinal chemistry. They serve as the obligate precursors to 6-phenyl-4,5-dihydropyridazin-3(2H)-ones , a pharmacophore found in phosphodiesterase (PDE) inhibitors, p38 MAP kinase inhibitors, and platelet aggregation inhibitors (e.g., levosimendan analogs).[1]
For the drug development professional, the challenge is not merely synthesis, but the rigorous structural differentiation of the open-chain keto-acid from its cyclized pyridazinone derivatives and potential amide byproducts. This guide provides a self-validating analytical framework to ensure scaffold integrity during lead optimization.
Synthetic Context & Structural Causality
To analyze these derivatives effectively, one must understand their genesis. The core scaffold is typically generated via Friedel-Crafts acylation of succinic anhydride with a protected aniline (e.g., acetanilide), followed by hydrolysis.[1]
Key Structural Features for Analysis:
-
The Aliphatic Linker: The ethylene bridge (
) is a sensitive probe for conformational flexibility and cyclization status.[1] -
The Meta-Amino Switch: The position of the amine (meta vs. para) dictates electronic conjugation and fluorescence properties.
-
The Carbonyl Dualism: The molecule possesses a ketone (Ar-C=O) and a carboxylic acid (COOH).[1] The loss of these distinct signals is the primary indicator of derivatization.
Spectroscopic Profiling: The Self-Validating Protocol
Nuclear Magnetic Resonance (NMR) Strategy
The transition from the open-chain 3-ABPA to a cyclized derivative (e.g., pyridazinone) results in a diagnostic collapse of the aliphatic region.[1]
Table 1: Diagnostic
| Moiety | Open Chain (3-ABPA) | Cyclized Derivative (Pyridazinone) | Mechanistic Insight |
| Ar-H (C2) | 7.15 - 7.25 (s) | 7.30 - 7.40 (d) | The cyclized hydrazone bond ( |
| 2.50 - 2.55 (t) | 2.40 - 2.45 (t) | In the ring, these protons become part of a rigid lactam system, often resolving into higher-order multiplets if chiral centers are added.[1] | |
| 3.10 - 3.20 (t) | 2.90 - 3.00 (t) | The shift upfield indicates the loss of the strong anisotropic deshielding of the aryl ketone.[1] | |
| COOH / NH | 12.1 (br s, COOH) | 10.8 (s, Lactam NH) | Critical Check: Disappearance of the broad acid peak and appearance of the sharp lactam amide singlet confirms cyclization.[1] |
Expert Insight: When analyzing
Mass Spectrometry (MS) Fragmentation Logic
In ESI-MS/MS, 3-ABPA derivatives exhibit predictable fragmentation pathways that serve as structural fingerprints.
-
Primary Ion:
-
Diagnostic Loss (Open Chain): Loss of water (
) is rapid due to thermal cyclization in the source.[1] Loss of ( ) is characteristic of the free acid. -
Diagnostic Loss (Cyclized): Pyridazinones are stable against water loss.[1] Major fragmentation involves the cleavage of the
bond or the retro-Diels-Alder ejection of ethylene from the saturated ring.
Infrared Spectroscopy (FT-IR)
IR is the fastest "Go/No-Go" decision tool for this scaffold.
-
Open Chain: Two distinct carbonyl bands: Ketone (
) and Acid ( ).[1] -
Cyclized: A single, broad, intense amide/hydrazone envelope (
).[1]
Advanced Characterization: X-Ray & Conformational Analysis[1][2]
For lead compounds, single-crystal X-ray diffraction (SC-XRD) is mandatory to determine the tautomeric state of the pyridazinone derivatives (lactam vs. lactim).[1]
-
Lattice Architecture: 3-ABPA derivatives typically crystallize in monoclinic space groups (
).[1][2][3] -
H-Bonding Network: The open acid forms centrosymmetric dimers via carboxylic acid
bonds. -
Tautomerism: In the cyclized form, the bond length of
(approx 1.36 Å) vs (approx 1.23 Å) confirms the lactam (keto) tautomer over the lactim (enol) form in the solid state.[1]
Experimental Workflow: The Analytical Decision Tree
The following diagram outlines the logical flow for characterizing a batch of 3-ABPA derivatives, moving from crude synthesis to validated structure.
Figure 1: Step-by-step analytical decision tree for validating 3-ABPA derivatives.
Detailed Protocol: Characterization of 6-(3-aminophenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol describes the analysis of the most common "derivative" class—the cyclized pyridazinone—synthesized from 3-ABPA.
Sample Preparation
-
Solubility Check: Dissolve 5 mg of the compound in 0.6 mL DMSO-
. If insoluble, try adding 1 drop of TFA- to protonate the amine and break intermolecular H-bonds. -
Reference Standard: Use residual solvent peak (DMSO quintet at 2.50 ppm) as the internal reference. Do not use TMS if looking for subtle aliphatic shifts, as TMS is volatile and can shift with concentration.[1]
HPLC Method (Purity & Polarity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl/conjugation).[1]
-
Expected Retention: The cyclized pyridazinone is significantly less polar than the open acid precursor due to the loss of the ionizable COOH group.[1] Expect a retention time shift of +1.5 to +2.0 minutes relative to the acid.
Pathway Visualization: From Acid to Pyridazinone
Understanding the chemical transformation is vital for interpreting the spectra.
Figure 2: Synthetic pathway showing the conversion of the keto-acid scaffold to the pyridazinone pharmacophore.[1][4]
References
-
Synthesis and Crystal Structure of Benzoylpropionic Acid Derivatives Title: Crystal and molecular structure of 3-benzoylpropionic acid.[3] Source: Indian Academy of Sciences.[3] URL:[Link][1]
-
Kinesin Spindle Protein (KSP) Inhibitor Scaffolds Title: Role of KSP Inhibitors as Anti-cancer Therapeutics: An Update. Source: PubMed / Frontiers in Pharmacology. URL:[Link]
-
Analytical Profiling of Aminobenzoic Derivatives Title: Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives.[5] Source: Journal of Pharmaceutical Technology. URL:[Link][1]
-
Pyridazinone Synthesis from Benzoylpropionic Acids Title: Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents (Contextual grounding for amino-substitution effects). Source: Journal of Medicinal Chemistry.[6][7] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One [mdpi.com]
- 5. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 6. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinesin Spindle Protein Inhibitors with Diaryl Amine Scaffolds: Crystal Packing Analysis for Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-(3-Aminophenyl)-4-oxobutanoic Acid
Introduction
4-(3-Aminophenyl)-4-oxobutanoic acid is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a reactive amino group and a carboxylic acid moiety on a phenylpropanoid scaffold, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different methodologies. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and in-depth understanding of the synthesis of this important chemical entity.
Primary Synthesis Pathway: A Multi-Step Approach
The most common and reliable synthesis of this compound is a four-step process that begins with the protection of aniline, followed by a Friedel-Crafts acylation, nitration, and finally, deprotection and reduction. This pathway is often preferred due to the challenges associated with direct Friedel-Crafts acylation of deactivated aromatic rings like nitrobenzene.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of Acetanilide
The synthesis commences with the Friedel-Crafts acylation of acetanilide with succinic anhydride. Acetanilide is used as the starting material instead of aniline because the amino group in aniline is a Lewis base that would react with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. The acetyl protecting group moderates the reactivity of the aniline and is ortho-, para-directing.
Reaction Scheme
Experimental Protocol
-
To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in nitrobenzene (as solvent) at 0-5 °C, add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
To this mixture, add acetanilide (1.0 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a cold solution of sodium bicarbonate to remove unreacted succinic acid.
-
The crude product, 4-(4-acetamidophenyl)-4-oxobutanoic acid, is then recrystallized from ethanol.
Scientific Rationale
The use of nitrobenzene as a solvent is common in Friedel-Crafts acylations as it is relatively inert to the reaction conditions and can dissolve the reactants and the aluminum chloride complex. The reaction is carried out at a low temperature initially to control the exothermic reaction and then at room temperature to drive the reaction to completion. The acidic workup is necessary to decompose the aluminum chloride complex and precipitate the product.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| Acetanilide | 1.0 eq | Starting material (protected aniline) |
| Succinic Anhydride | 1.0 eq | Acylating agent |
| Anhydrous Aluminum Chloride | 2.5 eq | Lewis acid catalyst |
| Nitrobenzene | Solvent | Reaction medium |
| Ice/Conc. HCl | Workup | Decomposes catalyst complex, precipitates product |
| Sodium Bicarbonate Solution | Wash | Removes acidic impurities |
| Ethanol | Recrystallization | Purification of the product |
Step 2: Nitration of 4-(4-Acetamidophenyl)-4-oxobutanoic acid
The intermediate from the first step is then nitrated to introduce a nitro group onto the aromatic ring. The acetamido group is an activating, ortho-, para-director, while the acyl group is a deactivating, meta-director. The nitration will predominantly occur at the position ortho to the strongly activating acetamido group.
Reaction Scheme
Experimental Protocol
-
Dissolve 4-(4-acetamidophenyl)-4-oxobutanoic acid (1.0 eq) in concentrated sulfuric acid at 0-5 °C.
-
To this solution, add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated product, 4-(4-acetamido-3-nitrophenyl)-4-oxobutanoic acid, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.
Scientific Rationale
The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile in this reaction. The reaction is performed at low temperatures to prevent over-nitration and side reactions. The strong activating effect of the acetamido group directs the nitration to the ortho position.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 4-(4-Acetamidophenyl)-4-oxobutanoic acid | 1.0 eq | Substrate |
| Concentrated Sulfuric Acid | Solvent/Catalyst | Generates nitronium ion, reaction medium |
| Concentrated Nitric Acid | 1.1 eq | Nitrating agent |
| Ice | Workup | Precipitates the product |
Step 3: Hydrolysis of the Acetamido Group
The acetyl protecting group is removed by acid-catalyzed hydrolysis to reveal the free amino group.
Reaction Scheme
Experimental Protocol
-
Suspend 4-(4-acetamido-3-nitrophenyl)-4-oxobutanoic acid (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate the product.
-
Collect the precipitate, 4-(4-amino-3-nitrophenyl)-4-oxobutanoic acid, by filtration, wash with cold water, and dry.
Scientific Rationale
The acid-catalyzed hydrolysis of the amide bond regenerates the amine and produces acetic acid as a byproduct. Refluxing ensures the reaction goes to completion. Neutralization is required to deprotonate the amino group and precipitate the free amine.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 4-(4-Acetamido-3-nitrophenyl)-4-oxobutanoic acid | 1.0 eq | Substrate |
| Ethanol | Solvent | Reaction medium |
| Concentrated Hydrochloric Acid | Catalyst | Hydrolysis of the amide |
| Sodium Hydroxide Solution | Neutralization | Precipitates the free amine product |
Step 4: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amino group to yield the target molecule, this compound. A common and effective method for this transformation is the use of a metal in acidic conditions, such as iron in hydrochloric acid.
Reaction Scheme
Experimental Protocol
-
To a mixture of 4-(4-amino-3-nitrophenyl)-4-oxobutanoic acid (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water, add concentrated hydrochloric acid dropwise with stirring.
-
Heat the reaction mixture at reflux for 3-4 hours.
-
After cooling, filter the reaction mixture to remove the iron salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 7-8 with a solution of sodium carbonate to precipitate the product.
-
Collect the product, this compound, by filtration, wash with cold water, and recrystallize from a mixture of ethanol and water.
Scientific Rationale
The reduction of the nitro group with iron in acidic media is a classic method that proceeds via a series of intermediates. The reaction is robust and generally high-yielding. The basic workup is necessary to neutralize the acid and precipitate the final product.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 4-(4-Amino-3-nitrophenyl)-4-oxobutanoic acid | 1.0 eq | Substrate |
| Iron Powder | 5.0 eq | Reducing agent |
| Ethanol/Water | Solvent | Reaction medium |
| Concentrated Hydrochloric Acid | Acidic medium | Promotes the reduction |
| Sodium Carbonate Solution | Neutralization | Precipitates the final product |
Alternative Reduction Method: Catalytic Hydrogenation
An alternative, often cleaner, method for the reduction of the nitro group is catalytic hydrogenation. This method avoids the use of stoichiometric amounts of metal reductants and can often provide higher purity products.
Reaction Scheme
Experimental Protocol
-
Dissolve 4-(4-amino-3-nitrophenyl)-4-oxobutanoic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the theoretical amount of hydrogen has been consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified by recrystallization.
Scientific Rationale
Catalytic hydrogenation involves the addition of hydrogen across the nitro group on the surface of a metal catalyst. Palladium on carbon is a highly effective and commonly used catalyst for this transformation. The reaction is typically clean, with water as the only byproduct.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 4-(4-Amino-3-nitrophenyl)-4-oxobutanoic acid | 1.0 eq | Substrate |
| Palladium on Carbon (Pd/C) | 5-10 mol% | Catalyst |
| Hydrogen Gas | Stoichiometric | Reducing agent |
| Ethanol or Ethyl Acetate | Solvent | Reaction medium |
| Celite | Filtration aid | Removal of the catalyst |
Characterization of this compound
The final product and key intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
-
¹H NMR: The proton NMR spectrum of the final product is expected to show signals corresponding to the aromatic protons (with splitting patterns indicative of a 1,3-disubstituted benzene ring), the methylene protons of the butanoic acid chain, and a broad singlet for the amino protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon, the carboxylic acid carbon, and the aliphatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ketone and carboxylic acid, and C-N stretching.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Conclusion
The synthesis of this compound is a well-established multi-step process that relies on fundamental organic reactions. The presented pathway, involving the protection of aniline, Friedel-Crafts acylation, nitration, and subsequent deprotection and reduction, offers a reliable route to this valuable building block. The choice of the reduction method, either chemical reduction with iron or catalytic hydrogenation, can be tailored based on the desired scale, purity requirements, and available resources. This in-depth guide provides the necessary experimental details and scientific rationale to enable researchers to successfully synthesize this important compound for their drug discovery and development endeavors.
References
- Specific literature references for the detailed protocols would be inserted here based on actual journal articles and patents found during a real research process. The provided information is a composite of standard organic chemistry knowledge.
An In-depth Technical Guide to the Safety Data Sheet (SDS) Highlights of 4-(3-Aminophenyl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety information for 4-(3-Aminophenyl)-4-oxobutanoic acid (CAS No. 52240-15-0), a compound of interest in various research and development applications. The following sections synthesize data from safety data sheets and chemical databases to ensure its safe handling, storage, and use.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are related to acute toxicity and irritation.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Signal Word: Warning
Hazard Pictograms:
- (GHS07)
The hazard statements indicate that exposure through ingestion can be harmful, and direct contact with the skin and eyes will cause irritation.[1] Inhalation of the dust may also lead to respiratory tract irritation.[1] While this compound is not classified for more severe long-term effects such as carcinogenicity or reproductive toxicity based on available data, its toxicological properties have not been fully investigated.[2] Therefore, it should be handled with caution, assuming it may have other unknown hazardous properties.
First-Aid Measures: An Emergency Response Protocol
Immediate and appropriate first-aid measures are crucial in the event of accidental exposure. The following protocols are based on standard practices for chemicals with similar hazard classifications.
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[5]
-
In case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[3][5] If skin irritation occurs, get medical advice/attention.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5][6] Call a POISON CENTER or doctor/physician if you feel unwell.[5] If not breathing, give artificial respiration.[3][4][5]
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3][7] Do NOT induce vomiting.[6][7] Never give anything by mouth to an unconscious person.[3][5][8]
The following diagram outlines the recommended first-aid workflow:
Caption: First-Aid Response Workflow for this compound Exposure.
Handling, Storage, and Engineering Controls
Proper handling and storage practices are essential to minimize the risk of exposure.
Handling:
-
Avoid formation of dust and aerosols.[5]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[1][2][11]
-
Store in a cool, dry place.[2]
-
Keep in a dark place under an inert atmosphere.[1]
-
Containers which are opened must be carefully resealed and kept upright to prevent leakage.[1]
Engineering Controls:
-
Use only in a chemical fume hood.[2]
-
Ensure adequate ventilation, especially in confined areas.[5][6]
-
Have a safety shower and eye wash station readily available.[2]
The relationship between handling procedures, personal protective equipment, and engineering controls is illustrated below:
Caption: Hierarchy of Controls for Safe Handling.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[2][5][10] | To prevent eye irritation from splashes or dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][5][10] | To prevent skin irritation upon contact. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter may be necessary if dust is generated and ventilation is inadequate. | To prevent respiratory irritation from inhaling dust. |
Physical and Chemical Properties
| Property | Value |
| CAS Number | 52240-15-0 |
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.2 g/mol [1] |
| Physical Form | Solid[1] |
Toxicological Information
The toxicological data for this compound is limited. The primary known effects are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1] The health hazards of this product have not been fully investigated, and it is to be used for research and development purposes only.[2]
Acute Effects:
-
Oral: Harmful if swallowed.[1]
-
Dermal: Causes skin irritation.[1]
-
Inhalation: May cause respiratory irritation.[1]
-
Eye: Causes serious eye irritation.[1]
There is no specific information available regarding chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity for this compound. In the absence of such data, it is prudent to handle the substance as potentially hazardous with unknown long-term effects.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations.[12] It is recommended to dispose of the waste at an approved waste disposal plant.[5] Do not let the product enter drains.[5]
References
-
Hazard statements - MSDS Europe. [Link]
-
SDS – SECTION 4 - Society for Chemical Hazard Communication. [Link]
-
List of GHS Hazard and Precautionary Statements. [Link]
-
Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco. [Link]
-
TRANSPORT ADVANCED PART B Safety Data Sheet. [Link]
-
Safety Data Sheet - Clariant. [Link]
-
GHS hazard statements - Wikipedia. [Link]
-
Lists of GHS Precautionary Statement and P Code - ChemSafetyPro.COM. [Link]
Sources
- 1. This compound | 52240-15-0 [sigmaaldrich.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. schc.org [schc.org]
- 4. media.hiscoinc.com [media.hiscoinc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chem-space.com [chem-space.com]
- 8. fishersci.com [fishersci.com]
- 9. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 10. s1.kaercher-media.com [s1.kaercher-media.com]
- 11. clariant.com [clariant.com]
- 12. uspmsds.com [uspmsds.com]
Methodological & Application
synthesis of 4-(3-Aminophenyl)-4-oxobutanoic acid from succinic anhydride
This Application Note is designed for researchers and drug development professionals requiring a robust, scalable protocol for the synthesis of 4-(3-Aminophenyl)-4-oxobutanoic acid . This compound is a critical bifunctional linker (ketone + carboxylic acid + amine) used in the synthesis of heterocycles, peptidomimetics, and PROTAC linkers.
Application Note: Synthesis of this compound
Executive Summary
This protocol details the three-step synthesis of this compound (also known as 3-(3-aminobenzoyl)propionic acid) starting from succinic anhydride. The route utilizes a Friedel-Crafts acylation followed by a meta-selective nitration and a chemoselective reduction.
Key Challenges Addressed:
-
Regioselectivity: Directing the amino group to the meta position relative to the ketone.
-
Chemoselectivity: Reducing the nitro group to an amine without reducing the ketone to an alcohol.
-
Scalability: Avoiding chromatographic purification in early stages via crystallization.
Retrosynthetic Analysis & Pathway
The target molecule contains an electron-withdrawing carbonyl group attached to the aromatic ring. Direct introduction of an amine (via nitration/reduction) onto the 4-phenyl-4-oxobutanoic acid scaffold exploits the meta-directing nature of the ketone.
Figure 1: Retrosynthetic strategy relying on the meta-directing influence of the ketone.
Detailed Experimental Protocols
Stage 1: Synthesis of 4-Phenyl-4-oxobutanoic Acid (Friedel-Crafts Acylation)
This step attaches the succinyl chain to the benzene ring. Excess benzene acts as both reagent and solvent.
-
Reagents: Succinic Anhydride (1.0 equiv), Aluminum Chloride (AlCl₃, 2.2 equiv), Benzene (Solvent/Reagent).
-
Mechanism: Formation of an acylium ion intermediate followed by electrophilic aromatic substitution.
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a drying tube (CaCl₂).
-
Addition: Charge the flask with Succinic Anhydride (10.0 g, 100 mmol) and dry Benzene (50 mL).
-
Activation: Add powdered anhydrous AlCl₃ (29.3 g, 220 mmol) in small portions over 20 minutes. Caution: Exothermic. HCl gas evolution.
-
Reaction: Heat the mixture to reflux (80°C) with stirring for 1 hour. The mixture will turn dark and viscous.
-
Quench: Cool to room temperature (RT). Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 30 mL conc. HCl. Stir vigorously to decompose the aluminum complex.
-
Isolation:
-
Purification: Recrystallize from water or ethanol/water.
-
Yield: ~80-85%
-
Appearance: White crystalline solid (MP: 116°C).
-
Stage 2: Regioselective Nitration
The ketone group at C4 is a strong electron-withdrawing group (EWG), directing the incoming nitro group to the meta position.
-
Reagents: 4-Phenyl-4-oxobutanoic acid, Fuming Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄).[2]
-
Critical Control: Temperature must be kept <5°C during addition to prevent dinitration or oxidative cleavage.
Protocol:
-
Preparation: In a flask, dissolve 4-phenyl-4-oxobutanoic acid (10.0 g, 56 mmol) in conc. H₂SO₄ (40 mL). Cool to 0°C in an ice/salt bath.
-
Nitration: Prepare a mixture of Fuming HNO₃ (4.0 mL) and conc. H₂SO₄ (10 mL). Add this dropwise to the stirred substrate solution, maintaining internal temperature below 5°C .
-
Reaction: Stir at 0-5°C for 1 hour, then allow to warm to RT for 1 hour.
-
Workup: Pour the mixture onto 300 g of crushed ice. The crude nitro compound will precipitate as a pale yellow solid.
-
Purification: Filter and wash thoroughly with cold water to remove acid. Recrystallize from ethanol.
Stage 3: Chemoselective Reduction (Béchamp or Catalytic)
To obtain the amino ketone, we must reduce the nitro group without reducing the ketone to an alcohol. The Iron/Ammonium Chloride method is preferred for its high chemoselectivity and operational simplicity.
-
Reagents: Iron powder (3.0 equiv), NH₄Cl (0.5 equiv), Ethanol/Water (2:1).
Protocol:
-
Setup: Flask with reflux condenser.
-
Mixture: Suspend 4-(3-nitrophenyl)-4-oxobutanoic acid (5.0 g, 22.4 mmol) in 50 mL Ethanol and 25 mL Water. Add NH₄Cl (0.6 g).
-
Reduction: Heat to reflux.[1] Add Iron powder (3.8 g, 67 mmol) in portions over 15 minutes.
-
Reaction: Reflux for 2-3 hours. Monitor by TLC (Ethyl Acetate:Hexane) for disappearance of nitro compound.
-
Workup: Filter the hot mixture through Celite to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate to ~20 mL and cool. The amino acid may precipitate. If not, neutralize carefully to pH 6-7 (isoelectric point) to induce precipitation.
-
Alternative: Extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate.
-
Yield: ~75-80%
-
Product: this compound.[4]
-
Process Safety & Workflow Visualization
The nitration step poses the highest safety risk due to the potential for thermal runaway.
Figure 2: Critical safety checkpoints for the nitration stage.
Quality Control & Data Specifications
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow powder | Visual |
| Melting Point | 150–155°C (Decomposes) | Capillary |
| ¹H NMR (DMSO-d₆) | δ 7.1-7.3 (m, Ar-H), 4.0 (br s, NH₂), 3.1 (t, CH₂), 2.5 (t, CH₂) | 400 MHz NMR |
| IR Spectroscopy | 1680 cm⁻¹ (Ketone C=O), 1710 cm⁻¹ (Acid C=O), 3300-3400 cm⁻¹ (NH₂) | FTIR |
| Mass Spec | [M+H]⁺ = 194.08 | LC-MS |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard procedure for Friedel-Crafts succinoylation of benzene).
-
Somerville, L. F.; Allen, C. F. H. "β-Benzoylpropionic Acid". Org.[1][2][9] Synth.1933 , 13, 12. (Detailed protocol for Stage 1).
- Olah, G. A.; Malhotra, R.; Narang, S. C. "Nitration: Methods and Mechanisms". VCH: New York, 1989.
-
Qu, Z.; Chen, X.; Zhong, S.; Deng, G.; Huang, H. "NaI/PPh3-Mediated Photochemical Reduction and Amination of Nitroarenes".[9] Org.[1][2][9] Lett.2021 , 23, 5349–5353.[9] (Modern chemoselective reduction alternatives). [9]
-
Sigma-Aldrich. "Product Specification: 4-(3-Nitrophenyl)-4-oxobutanoic acid".[7] (Confirmation of intermediate stability and properties).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Google Patents [patents.google.com]
- 3. synchem.de [synchem.de]
- 4. 3-oxobutanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1261649-11-9,2-iodo-5-(trifluoromethyl)benzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 4-(3-Nitrophenyl)-4-oxobutanoic acid | C10H9NO5 | CID 229505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. MDL Mfcd00130066 | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-oxobutanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 9. NaI/PPh3-Mediated Photochemical Reduction and Amination of Nitroarenes [organic-chemistry.org]
Friedel-Crafts acylation protocols for 3-aminobenzoylpropionic acid
Application Note: High-Purity Synthesis of 3-Aminobenzoylpropionic Acid
Executive Summary
The direct synthesis of 3-aminobenzoylpropionic acid via Friedel-Crafts acylation of aniline is chemically non-viable due to the complexation of Lewis acids (e.g., AlCl₃) with the amino group, which deactivates the aromatic ring. Consequently, the industrial and laboratory standard for high-purity synthesis involves a three-phase sequential protocol :
-
Scaffold Construction: Friedel-Crafts acylation of benzene with succinic anhydride to yield
-benzoylpropionic acid. -
Regioselective Functionalization: Electrophilic nitration directed by the carbonyl group to yield 3-nitrobenzoylpropionic acid.
-
Target Realization: Chemoselective reduction of the nitro group to the amine.
This guide details the optimized protocols for this workflow, focusing on critical process parameters (CPPs) to minimize isomer formation and maximize yield.
Synthetic Pathway & Logic
The following flowchart illustrates the stepwise transformation and the mechanistic logic governing regioselectivity.
Figure 1: Sequential synthetic pathway.[1][2] The carbonyl group introduced in Phase 1 serves as the meta-director for Phase 2.
Phase 1: Friedel-Crafts Acylation Protocol
Objective: Synthesis of the
Reagents & Stoichiometry
| Reagent | Role | Equiv. | Notes |
| Succinic Anhydride | Electrophile | 1.0 | Must be dry/free of succinic acid. |
| Benzene | Substrate/Solvent | 5.0 - 6.0 | Excess acts as solvent. Caution: Carcinogen. |
| AlCl₃ (Anhydrous) | Catalyst | 2.2 | >2 equiv. required as product complexes with Al species.[3][4] |
| HCl (conc.) | Quenching | N/A | For breaking Al-complex during workup. |
Step-by-Step Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Ensure the system is dry and under an inert atmosphere (N₂ or Ar) to preserve AlCl₃ activity.
-
Charging: Charge the flask with Succinic Anhydride (1.0 equiv) and Benzene (excess) . Stir to suspend.
-
Catalyst Addition (Exothermic):
-
Reaction: Once addition is complete, heat the mixture to reflux (approx. 80°C) for 1–2 hours . The solution will turn dark (orange/red/brown) due to the formation of the Lewis acid-ketone complex.
-
Quenching (Hydrolysis):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing crushed ice and concentrated HCl .
-
Why: This hydrolyzes the aluminum complex, liberating the free organic acid.
-
-
Isolation:
-
Steam distill or rotary evaporate the excess benzene.
-
The product,
-benzoylpropionic acid, will precipitate as a solid upon cooling. -
Filter the solid, wash with cold water, and dilute HCl.
-
Purification: Recrystallize from water or dilute ethanol if necessary.
-
Target Yield: 80–95%.[7]
-
Melting Point: 116–118°C [1].
-
Phase 2: Regioselective Nitration Protocol
Objective: Introduction of the nitro group at the 3-position (meta).
Logic: The ketone carbonyl is a strong electron-withdrawing group (EWG), directing the incoming nitronium ion (
Reagents
| Reagent | Role | Concentration |
| Substrate | Solid | |
| Nitric Acid | Reagent | Fuming (98%) or Conc. (70%) |
| Sulfuric Acid | Solvent/Catalyst | Conc. (98%) |
Step-by-Step Protocol
-
Dissolution: In a flask cooled to 0°C (ice/salt bath), dissolve
-benzoylpropionic acid in concentrated H₂SO₄ (approx. 5 mL per gram of substrate). -
Nitration:
-
Digestion: Stir at 0–5°C for 1 hour, then allow to warm to room temperature slowly over 2 hours.
-
Workup:
-
Pour the reaction mixture onto crushed ice.
-
The product, 3-nitrobenzoylpropionic acid, will precipitate as a pale yellow solid.
-
-
Purification: Filter and wash copiously with water to remove residual acid. Recrystallize from ethanol/water.
-
Target Yield: 75–85%.
-
Phase 3: Chemoselective Reduction Protocol
Objective: Conversion of the nitro group to the amino group without reducing the ketone or carboxylic acid.
Method A: Catalytic Hydrogenation (High Purity)
-
Solvent: Dissolve 3-nitrobenzoylpropionic acid in Ethanol or Ethyl Acetate.
-
Catalyst: Add 10% Pd/C (5–10 wt% loading relative to substrate).
-
Reaction: Hydrogenate at 30–50 psi H₂ at room temperature for 4–6 hours.
-
Workup: Filter through Celite to remove the catalyst. Evaporate solvent.[2][5]
-
Result: High-purity 3-aminobenzoylpropionic acid.
Method B: Béchamp Reduction (Fe/HCl) (Robust/Low Cost)
-
Suspension: Suspend the nitro compound in water with Iron powder (3–4 equiv).
-
Activation: Add catalytic amount of HCl (or acetic acid) and heat to 80–90°C.
-
Monitoring: The reaction is complete when the yellow color of the nitro compound fades to the colorless/beige of the amine.
-
Workup: Basify slightly with Na₂CO₃ to precipitate iron salts, filter hot, and acidify the filtrate to crystallize the product.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Wet AlCl₃ or Reagents | Ensure AlCl₃ is fresh/anhydrous. Dry benzene over molecular sieves. |
| Tarry Product (Phase 1) | Overheating during addition | Control exotherm strictly. Add AlCl₃ slower. |
| Isomer Contamination (Phase 2) | Temperature > 10°C | Keep nitration temperature < 5°C. The meta director is efficient but requires kinetic control. |
| Incomplete Reduction (Phase 3) | Catalyst Poisoning (Method A) | Ensure nitro intermediate is free of sulfur/acid residues. Wash thoroughly before hydrogenation. |
Safety & Compliance
-
Benzene: A known human carcinogen. Handle in a certified fume hood with double-gloving. Consider substituting with chlorobenzene if protocol adjustments allow (though this alters reactivity).
-
Aluminum Chloride: Reacts violently with water. Quench hydrolysis steps slowly behind a blast shield.
-
Nitration: Risk of thermal runaway. Never add nitric acid rapidly to the organic substrate.
References
-
Somerville, L. F., & Allen, C. F. H. (1933). β-Benzoylpropionic Acid.[5] Organic Syntheses, 13, 12.
-
Fieser, L. F., & Martin, E. L. (1932). Succinic Anhydride.[2][3][5][6][7] Organic Syntheses, 12, 66.
-
Master Organic Chemistry. (2018).[8][9] The Friedel-Crafts Acylation Reaction.[3][4][6][9][10]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11737, 3-Aminobenzoylpropionic acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
Application Notes and Protocols for 4-(3-Aminophenyl)-4-oxobutanoic Acid as a Pharmaceutical Intermediate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(3-Aminophenyl)-4-oxobutanoic acid as a versatile pharmaceutical intermediate. This document outlines its physicochemical properties, key synthetic applications with detailed protocols, and the underlying scientific principles guiding its use in the synthesis of bioactive molecules.
Introduction: The Strategic Importance of this compound in Drug Discovery
This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a reactive aromatic amine and a carboxylic acid, linked by a keto-butanoic acid chain. This unique combination of functional groups allows for its elaboration into a diverse array of complex molecular architectures, particularly heterocyclic scaffolds that form the core of many therapeutic agents. The aminophenyl moiety serves as a key building block for introducing a critical pharmacophore, while the oxobutanoic acid portion provides a handle for cyclization reactions or further functionalization. This intermediate is particularly valuable in the synthesis of pyridazinone derivatives, a class of compounds known for a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2]
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe synthetic execution.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem |
| Molecular Weight | 193.19 g/mol | PubChem |
| Appearance | Off-white to light yellow crystalline powder | Commercial Suppliers |
| Melting Point | 145-150 °C | Commercial Suppliers |
| Solubility | Soluble in DMSO and methanol. | Commercial Suppliers |
| CAS Number | 52240-15-0 | Sigma-Aldrich |
Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Core Application: Synthesis of Pyridazinone Scaffolds
One of the most valuable applications of this compound is in the synthesis of pyridazinone heterocycles. The reaction of the γ-keto acid moiety with hydrazine hydrate provides a direct and efficient route to the corresponding 6-aryl-4,5-dihydropyridazin-3(2H)-one. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of pharmacological activities.[1][3]
Caption: Synthetic overview for the formation of a pyridazinone core.
Detailed Protocol: Synthesis of 6-(3-aminophenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol details the cyclocondensation of this compound with hydrazine hydrate. The rationale behind this procedure is the nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization and dehydration to form the stable pyridazinone ring.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution in water, 1.2 eq)
-
Ethanol (or another suitable alcohol solvent)
-
Glacial acetic acid (catalytic amount)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis and purification.
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.93 g, 10 mmol).
-
Add ethanol (e.g., 50 mL) to dissolve the starting material. Gentle warming may be required.
-
To the stirred solution, add hydrazine hydrate (e.g., 0.75 mL, 12 mmol) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 mL). The acid catalyzes the imine formation and subsequent cyclization.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (e.g., 50 mL) and distilled water (e.g., 50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted acetic acid and starting material, followed by brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield 6-(3-aminophenyl)-4,5-dihydropyridazin-3(2H)-one as a solid.
-
Expected Outcome: The final product is expected to be a solid with a defined melting point. Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.
Rationale and Mechanistic Insights
The choice of a γ-keto acid as a precursor for pyridazinone synthesis is a classic and reliable method in heterocyclic chemistry.
Caption: Simplified reaction mechanism for pyridazinone formation.
The reaction proceeds via the formation of a hydrazone intermediate from the reaction of the ketone with hydrazine. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid carbonyl, leading to a cyclized intermediate which then dehydrates to form the stable pyridazinone ring. The presence of the 3-aminophenyl substituent provides a valuable site for further derivatization to explore structure-activity relationships in drug discovery programs.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds, particularly pyridazinone derivatives. The protocol provided herein offers a robust and straightforward method for the preparation of a key pyridazinone scaffold, which can serve as a platform for the development of novel therapeutic agents. The bifunctional nature of this intermediate allows for a wide range of chemical transformations, making it a powerful tool in the arsenal of the medicinal chemist.
References
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]
- Gouda, M. A., et al. (2020). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Mini-Reviews in Organic Chemistry, 17(5), 556-579.
-
Abdel-Wahab, B. F., et al. (2014). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Available at: [Link]
Sources
Application Notes and Protocols for the Chemoselective Reduction of 4-(3-nitrophenyl)-4-oxobutanoic acid to its Amino Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal to the preparation of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The amino group serves as a critical synthetic handle for further molecular elaboration. The subject of this guide, 4-(3-nitrophenyl)-4-oxobutanoic acid, presents a unique challenge due to the presence of multiple reducible functional groups: a nitro group, a ketone, and a carboxylic acid. Achieving the chemoselective reduction of the nitro group to an amine while preserving the ketone and carboxylic acid functionalities is paramount for its utility as a versatile intermediate.
This document provides a comprehensive overview of methodologies for the selective reduction of 4-(3-nitrophenyl)-4-oxobutanoic acid. We will delve into the mechanistic underpinnings of various techniques, offer detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate method for your specific research needs.
Core Principles of Chemoselective Nitro Group Reduction
The successful selective reduction of the nitro group in a polyfunctional molecule like 4-(3-nitrophenyl)-4-oxobutanoic acid hinges on exploiting the differences in reactivity between the functional groups. The primary methods to achieve this can be broadly categorized into catalytic hydrogenation and chemical reduction.
Mechanistic Pathways
The reduction of a nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates. The general pathway is as follows:
Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
The choice of reducing agent and reaction conditions determines the efficiency of this transformation and the potential for side reactions or over-reduction of other functional groups.
Methodologies for Selective Reduction
Several reliable methods can be employed for the chemoselective reduction of the nitro group in 4-(3-nitrophenyl)-4-oxobutanoic acid. Below, we discuss the most effective approaches, their advantages, and limitations.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often highly efficient method for nitro group reduction.[1] The key to selectivity lies in the choice of catalyst and the control of reaction parameters such as hydrogen pressure, temperature, and solvent.
Expertise & Experience: While standard palladium on carbon (Pd/C) is a common choice, it can sometimes lead to the reduction of the ketone functionality, especially under harsh conditions. For substrates like 4-(3-nitrophenyl)-4-oxobutanoic acid, catalysts with attenuated activity or those known for their chemoselectivity are preferred. Raney nickel is a good alternative to prevent dehalogenation if halogen substituents are present, though not a concern for this specific molecule.[2] The use of microreactors has demonstrated that precise control over reaction conditions can significantly enhance selectivity in the hydrogenation of aromatic nitro ketones.[3]
Trustworthiness: The reaction progress should be meticulously monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to prevent over-reduction.
Materials:
-
4-(3-nitrophenyl)-4-oxobutanoic acid
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-(3-nitrophenyl)-4-oxobutanoic acid (1.0 eq) in ethanol or methanol.
-
Carefully add 10% Pd/C (5-10 mol% by weight, cautiously as it can be pyrophoric).[4]
-
Seal the vessel and purge the system with nitrogen gas three times to remove any oxygen.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 15-60 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(3-aminophenyl)-4-oxobutanoic acid.
-
The crude product can be purified by recrystallization if necessary.
Safety Precautions:
-
Catalytic hydrogenation should always be conducted in a well-ventilated fume hood.[5]
-
Palladium on carbon can be pyrophoric, especially after use. The filter cake should be kept wet with water and disposed of in a dedicated waste container.[4]
-
Ensure all equipment is properly grounded to prevent static discharge.
-
Use a blast shield for reactions under pressure.
Metal-Mediated Reductions
The use of metals in acidic or neutral media is a classical and highly reliable method for the chemoselective reduction of nitroarenes.[6] These methods are often preferred for their excellent functional group tolerance.
Expertise & Experience: The reduction of nitroarenes using iron powder in the presence of an acid, such as hydrochloric acid or ammonium chloride, is a robust and economical method.[7] This method is particularly well-suited for substrates with other reducible functionalities like ketones, as it is highly selective for the nitro group. A published procedure for the synthesis of the structurally similar 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid utilizes iron powder and hydrochloric acid, indicating the viability of this approach.[8]
Trustworthiness: The reaction is often vigorous initially, so controlled addition of reagents is crucial. The work-up involves the removal of iron salts, which can sometimes be challenging but is generally manageable.
Materials:
-
4-(3-nitrophenyl)-4-oxobutanoic acid
-
Iron powder (<100 mesh)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(3-nitrophenyl)-4-oxobutanoic acid (1.0 eq) and iron powder (3-5 eq).
-
Slowly add a mixture of water and concentrated HCl. The reaction is exothermic.
-
Heat the reaction mixture to reflux (80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter the hot solution through Celite® to remove the excess iron and iron salts.
-
Wash the filter cake with hot water and ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify by recrystallization from a suitable solvent system (e.g., water/acetic acid).[8]
Expertise & Experience: Tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a mild and highly effective reagent for the selective reduction of nitroarenes in the presence of carbonyl groups.[2] It is a valuable alternative to catalytic hydrogenation and other metal-acid systems.
Trustworthiness: The work-up for SnCl₂ reductions can be cumbersome due to the formation of tin salts that need to be removed. Basification of the reaction mixture is required to precipitate these salts.
Materials:
-
4-(3-nitrophenyl)-4-oxobutanoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-(3-nitrophenyl)-4-oxobutanoic acid (1.0 eq) in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O (3-5 eq) to the solution.
-
Heat the reaction mixture to reflux (70-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~8. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the tin salts.
-
Extract the filtrate with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify as needed.
Sodium Sulfide Reduction
Expertise & Experience: Sodium sulfide (Na₂S) is a mild reducing agent that can be used for the selective reduction of aromatic nitro groups.[9] It is particularly useful when other sensitive functional groups that are susceptible to reduction under hydrogenation or strong acid conditions are present.
Trustworthiness: The reaction can produce hydrogen sulfide gas, which is toxic and has a strong, unpleasant odor. Therefore, this procedure must be performed in a well-ventilated fume hood.
Materials:
-
4-(3-nitrophenyl)-4-oxobutanoic acid
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
Procedure:
-
Dissolve 4-(3-nitrophenyl)-4-oxobutanoic acid (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio).
-
Add sodium sulfide nonahydrate (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify as necessary.
Comparative Analysis of Reduction Methods
| Method | Reagents | Selectivity for Nitro vs. Ketone | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Good to Excellent (condition dependent) | High yields, clean reaction, catalyst can be recycled. | Potential for ketone reduction, requires specialized equipment, pyrophoric catalyst.[4] |
| Iron in Acidic Medium | Fe, HCl/NH₄Cl | Excellent | Inexpensive, robust, high functional group tolerance. | Vigorous reaction, work-up can be tedious due to iron salts. |
| Tin(II) Chloride | SnCl₂·2H₂O | Excellent | Mild conditions, highly selective.[2] | Stoichiometric amounts of tin salts produced, cumbersome work-up.[10] |
| Sodium Sulfide | Na₂S | Good | Mild conditions, useful for sensitive substrates.[9] | Production of toxic H₂S gas, can have moderate yields. |
Visualization of Workflow and Reaction
General Experimental Workflow
Caption: Generalized experimental workflow for the reduction of 4-(3-nitrophenyl)-4-oxobutanoic acid.
Chemical Transformation
Caption: General reaction scheme for the reduction of 4-(3-nitrophenyl)-4-oxobutanoic acid.
Analytical Monitoring
Consistent and accurate monitoring of the reaction is crucial for achieving high yields and preventing the formation of byproducts.
-
Thin Layer Chromatography (TLC): A rapid and effective method for qualitative monitoring of the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by its mass-to-charge ratio and can help in identifying any intermediates or byproducts.
Conclusion
The chemoselective reduction of 4-(3-nitrophenyl)-4-oxobutanoic acid to this compound can be successfully achieved using several methodologies. The choice of the optimal method depends on the scale of the reaction, the available equipment, and the desired purity of the final product. For general laboratory scale, metal-mediated reductions, particularly with iron in acidic media, offer a robust, cost-effective, and highly selective approach. Catalytic hydrogenation is also an excellent option, provided that the reaction conditions are carefully controlled to maintain the integrity of the ketone functionality.
References
-
The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies - Stevens Institute of Technology. Available at: [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]
-
Which reagent can reduce a nitro group to a primary amine but not reduce ketones? ResearchGate. Available at: [Link]
-
One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation - PMC. Available at: [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC. Available at: [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]
-
Reduction of nitro compounds - Wikipedia. Available at: [Link]
-
Nitro Reduction - Common Conditions. Available at: [Link]
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Available at: [Link]
-
Selective nitro reduction in the synthesis of 'real-world' targets. [a]... - ResearchGate. Available at: [Link]
-
Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Reduction of nitro compound using protection group - Chemistry Stack Exchange. Available at: [Link]
-
Selective Reduction of the Nitro‐Group Using Co 2 (CO) 8 - Sci-Hub. Available at: [Link]
-
Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress. Available at: [Link]
-
Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid - ResearchGate. Available at: [Link]
-
Hydrogenation SOP. Available at: [Link]
-
Protecting group - Wikipedia. Available at: [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. Available at: [Link]
-
Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid - PrepChem.com. Available at: [Link]
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron - Sciencemadness.org. Available at: [Link]
-
Nitro Reduction - Sodium Sulfide (Na2S) - Common Organic Chemistry. Available at: [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]
-
Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - chem.ox.ac.uk. Available at: [Link]
-
FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines | Request PDF - ResearchGate. Available at: [Link]
-
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Publishing. Available at: [Link]
-
Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Available at: [Link]
-
SODIUM SULFIDE AS A SELECTIVE REDUCING REAGENT FOR ALDEHYDES TO ALCOHOLS. USE OF ALUMINA AS AN EFFECTIVE CATALYST | Chemistry Letters | Oxford Academic. Available at: [Link]
-
Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp - Reddit. Available at: [Link]
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- 10. reddit.com [reddit.com]
Scale-Up Synthesis of 4-(3-Aminophenyl)-4-oxobutanoic Acid: An Application Note and Protocol Guide
Introduction
4-(3-Aminophenyl)-4-oxobutanoic acid is a valuable bifunctional molecule, incorporating a reactive ketone, a carboxylic acid, and an aromatic amine. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. Its derivatives are of significant interest as precursors to a variety of heterocyclic scaffolds and as monomers for specialty polymers. The scale-up synthesis of this compound, however, presents several challenges, including the management of highly reactive intermediates and the control of regioselectivity.
This comprehensive guide provides a detailed, two-stage protocol for the scalable synthesis of this compound. The synthetic strategy is centered around a robust Friedel-Crafts acylation to construct the carbon skeleton, followed by a chemoselective reduction of a nitro group to furnish the desired aniline. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.
Synthetic Strategy Overview
The overall synthetic pathway is a two-step process commencing with the Friedel-Crafts acylation of nitrobenzene with succinic anhydride to yield the intermediate, 4-(3-nitrophenyl)-4-oxobutanoic acid. This is followed by the selective reduction of the nitro group to the corresponding amine.
Caption: Overall synthetic workflow.
Part 1: Scale-Up Synthesis of 4-(3-nitrophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[1] In this initial stage, nitrobenzene is acylated with succinic anhydride using aluminum chloride as a Lewis acid catalyst. The nitro group is a strong deactivating group, which makes the reaction more challenging than with activated arenes and directs the acylation to the meta position.
Causality of Experimental Choices
-
Solvent: Nitrobenzene serves as both the reactant and the solvent in this procedure. This high concentration of the aromatic partner helps to drive the reaction forward. Using an excess of the aromatic compound is a common strategy in Friedel-Crafts reactions.
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is a powerful and cost-effective Lewis acid for this transformation. A stoichiometric amount is necessary because AlCl₃ complexes with the carbonyl oxygen of the product, rendering it catalytically inactive.[1]
-
Temperature Control: The initial mixing is performed at a low temperature to control the exothermic reaction between AlCl₃ and succinic anhydride. The reaction is then heated to overcome the activation energy barrier for the acylation of the deactivated nitrobenzene ring.
Experimental Protocol (100 g Scale)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Nitrobenzene | 123.11 | 500 mL (600 g) | 4.87 |
| Succinic Anhydride | 100.07 | 100 g | 1.00 |
| Aluminum Chloride (anhydrous) | 133.34 | 280 g | 2.10 |
| Crushed Ice | - | 2 kg | - |
| Concentrated HCl | 36.46 | 200 mL | - |
| Toluene | 92.14 | 500 mL | - |
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Heating mantle with temperature controller
-
Large beaker (5 L) for quenching
-
Büchner funnel and filter flask
Procedure:
-
Setup: Assemble the 2 L flask with the mechanical stirrer, thermometer, and addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the AlCl₃.
-
Reagent Charging: Charge the flask with nitrobenzene (500 mL) and succinic anhydride (100 g). Begin stirring to form a slurry.
-
Catalyst Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly and portion-wise, add the anhydrous aluminum chloride (280 g) over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-65 °C. Maintain this temperature for 8-12 hours, or until the reaction is deemed complete by in-process monitoring.
-
In-Process Monitoring (TLC): Periodically take a small aliquot from the reaction mixture, quench it with ice-water, and extract with ethyl acetate. Spot the organic layer on a silica gel TLC plate and elute with a mixture of hexane and ethyl acetate (e.g., 1:1 with a few drops of acetic acid). Visualize under UV light to monitor the disappearance of succinic anhydride and the appearance of the product spot.[2]
-
Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice (2 kg) and concentrated HCl (200 mL). Very slowly and carefully, pour the reaction mixture onto the ice-HCl mixture with vigorous stirring. This process is highly exothermic and will release HCl gas; perform this in a well-ventilated fume hood.
-
Work-up: After the quench is complete and the mixture has cooled, transfer it to a large separatory funnel. Separate the layers. The product is in the organic (nitrobenzene) layer.
-
Purification of the Intermediate:
-
Wash the organic layer with 2 x 500 mL of water, followed by 1 x 500 mL of brine.
-
The crude product can be isolated by removing the nitrobenzene under reduced pressure (high-vacuum distillation).
-
Alternatively, the product can be precipitated. Add toluene (500 mL) to the nitrobenzene solution and cool to 0-5 °C. The product, 4-(3-nitrophenyl)-4-oxobutanoic acid, will crystallize.
-
Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum.
-
Expected Yield: 60-70% of a pale yellow solid.
Safety Precautions:
-
Aluminum chloride is highly corrosive and reacts violently with water. Handle in a dry environment.[3]
-
Nitrobenzene is toxic and readily absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[4]
-
The quenching step is highly exothermic and releases HCl gas . Perform in a fume hood with extreme caution.
Part 2: Scale-Up Reduction of 4-(3-nitrophenyl)-4-oxobutanoic acid
The reduction of the aromatic nitro group to an amine is a critical transformation. Catalytic transfer hydrogenation is an excellent choice for scale-up as it avoids the need for high-pressure hydrogenation equipment and is generally very selective.[5][6] Ammonium formate is a convenient and effective hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst.
Causality of Experimental Choices
-
Reduction Method: Catalytic transfer hydrogenation is chosen for its operational simplicity and enhanced safety profile compared to high-pressure hydrogen gas.[5] The reaction proceeds under mild conditions.
-
Hydrogen Donor: Ammonium formate decomposes in situ to produce hydrogen, ammonia, and carbon dioxide, providing the necessary reducing equivalents.[5]
-
Catalyst: 5% Palladium on carbon is a highly efficient and widely used catalyst for this transformation. It is crucial to handle the catalyst carefully as it can be pyrophoric when dry.
-
Solvent: Methanol is a suitable solvent that dissolves the starting material and is compatible with the reaction conditions.
Experimental Protocol (50 g Scale)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(3-nitrophenyl)-4-oxobutanoic acid | 223.18 | 50 g | 0.224 |
| 5% Palladium on Carbon (Pd/C) | - | 2.5 g (5 wt%) | - |
| Ammonium Formate | 63.06 | 70.6 g | 1.12 |
| Methanol | 32.04 | 500 mL | - |
| Deionized Water | 18.02 | As needed | - |
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Celite® for filtration
Procedure:
-
Setup: Assemble the 1 L flask with a mechanical stirrer and reflux condenser under an inert atmosphere.
-
Reagent Charging: To the flask, add 4-(3-nitrophenyl)-4-oxobutanoic acid (50 g), methanol (500 mL), and ammonium formate (70.6 g). Stir until the solids are dissolved.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst (2.5 g) to the reaction mixture under a positive flow of inert gas. Caution: Pd/C can be pyrophoric; handle with care.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65 °C). The reaction is typically exothermic, so heating may need to be controlled. Maintain reflux for 2-4 hours.
-
In-Process Monitoring (HPLC/TLC): Monitor the reaction's progress by TLC (as described previously, the product will be more polar and amine-positive) or by HPLC to confirm the disappearance of the starting material.
-
Catalyst Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 50 mL) to ensure complete recovery of the product. Caution: Do not allow the filter cake to dry completely, as it may become pyrophoric. Keep it wet with methanol or water.
-
Solvent Removal: Combine the filtrate and washings and remove the methanol under reduced pressure using a rotary evaporator. This will yield a solid residue.
-
Purification of the Final Product:
-
Dissolve the crude solid in a minimum amount of hot deionized water.
-
If the solution has color, you can add a small amount of activated charcoal and heat for a few minutes before filtering hot through Celite®.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified this compound by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Expected Yield: 85-95% of an off-white to light brown solid.
Safety Precautions:
-
Palladium on carbon is pyrophoric, especially after use. Always handle it in a wet state and under an inert atmosphere when possible.
-
The reaction produces ammonia and carbon dioxide . Ensure adequate ventilation.
Characterization of this compound
-
Appearance: Off-white to light brown crystalline solid.
-
Molecular Formula: C₁₀H₁₁NO₃
-
Molar Mass: 193.20 g/mol [7]
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.80-7.10 (m, 4H, Ar-H), 5.30 (br s, 2H, -NH₂), 3.15 (t, 2H, -CH₂-CO-), 2.55 (t, 2H, -CH₂-COOH). Note: This is a predicted spectrum based on similar structures; actual shifts may vary.[8][9]
-
Purity (HPLC): ≥98%
Conclusion
This application note provides a comprehensive and scalable two-step synthesis for this compound. The protocols have been designed with considerations for safety, efficiency, and scalability, making them suitable for implementation in research and development laboratories. By understanding the chemical principles behind each step, researchers can adapt and optimize these procedures to meet their specific needs.
References
-
PubChem. (n.d.). 4-(3-Nitrophenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- SAFETY DATA SHEET. (n.d.).
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved February 15, 2026, from [Link]
-
MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). Biocatalytic Friedel-Crafts Reactions. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 15, 2026, from [Link]
-
WSU Chemistry. (n.d.). Monitoring Reactions by TLC. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-(4-Aminophenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved February 15, 2026, from a publicly available organic chemistry resource.
-
MDPI. (2021, January 6). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved February 15, 2026, from [Link]
-
PMC. (2019, June 17). Mechanochemical Friedel–Crafts acylations. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- Structure Identification By 1h NMR - Structure Determination of Organic Compounds. (n.d.). Retrieved February 15, 2026, from a publicly available organic chemistry textbook or resource.
- Park, K. (n.d.). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison.
-
Semantic Scholar. (1990, June 1). The first Friedel-Crafts reaction of nitrobenzene. Retrieved February 15, 2026, from [Link]
- CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. (n.d.).
-
RSC Publishing. (n.d.). The Friedel–Crafts acetylation of anthracene in nitrobenzene solution. Retrieved February 15, 2026, from [Link]
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (n.d.). Retrieved February 15, 2026, from a publicly available PDF of a scientific article.
-
RSC Publishing. (2019, July 17). On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism. Retrieved February 15, 2026, from [Link]
- Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (n.d.).
-
ResearchGate. (2024, February). One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol to 4-Aminophenol and Paracetamol. Retrieved February 15, 2026, from [Link]
- Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. (n.d.).
- Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021, June 17).
-
ResearchGate. (2015, April 20). How to purify and isolate required compound from a reaction mixture?. Retrieved February 15, 2026, from [Link]
-
PubMed. (1989, September 20). Crystallization and preliminary X-ray diffraction studies of an anti-4-hydroxy-3-nitrophenylacetic acid monoclonal antibody Fab fragment complexed with immunizing and heteroclitic haptens. Retrieved February 15, 2026, from [Link]
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, March 2). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved February 15, 2026, from [Link]
Sources
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- 4. sigmaaldrich.com [sigmaaldrich.com]
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Strategic Application Note: 4-(3-Aminophenyl)-4-oxobutanoic Acid as a Heterobifunctional Linker
[1]
Executive Summary & Strategic Rationale
In the engineering of Polymer-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs), the selection of the linker is as critical as the payload itself.[1][2] 4-(3-Aminophenyl)-4-oxobutanoic acid represents a highly versatile, heterobifunctional spacer that offers a unique "Tri-Point" reactivity profile:
-
Aromatic Amine (
): A nucleophile with tuned reactivity (lower than aliphatic amines), ideal for controlled conjugation to carboxylated polymer backbones (e.g., Poly-L-Glutamic acid, HPMA, or Carboxyl-PEG).[1] -
Carboxylic Acid (
): Allows for activation (NHS-ester) to couple with amine-bearing targeting ligands or surfaces.[1] -
Ketone (4-Oxo group): The strategic differentiator.[1] This internal ketone serves as an electrophilic site for the formation of pH-sensitive hydrazone or imine bonds .[1]
Expert Insight: Unlike the para-isomer, the 3-amino (meta) substitution pattern introduces a structural "kink" in the molecular geometry.[1] This disrupts intermolecular
Chemical Mechanism & Logic
The primary utility of this linker lies in its ability to facilitate pH-triggered payload release .[1] By conjugating a hydrazine-containing drug (e.g., Doxorubicin derivatives) to the ketone group, a hydrazone linkage is formed.[1]
-
Physiological pH (7.4): The hydrazone bond remains stable, minimizing systemic toxicity during circulation.
-
Acidic Microenvironment (pH 5.0 - 6.0): In the endosomes/lysosomes of tumor cells, the hydrazone hydrolyzes, releasing the active drug.
Mechanism Diagram: pH-Sensitive Release Pathway[1]
Caption: Schematic of the linker integrating a polymer backbone with a drug payload via a pH-labile hydrazone bond.
Detailed Experimental Protocols
Protocol A: Synthesis of the Polymer-Linker Precursor
Objective: Grafting the linker onto a carboxyl-functionalized polymer (e.g., Hyaluronic Acid or Poly(acrylic acid)) using EDC/NHS chemistry.[1]
Reagents:
-
Polymer: Hyaluronic Acid (HA), 100 mg (approx. 0.25 mmol -COOH units).[1][3][4]
-
Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).[1]
-
Solvent: MES Buffer (0.1 M, pH 5.5) and DMSO (if linker solubility is limiting).
Step-by-Step Methodology:
-
Activation: Dissolve 100 mg of HA in 10 mL of MES buffer. Add EDC (10 equiv. relative to COOH) and NHS (10 equiv.). Stir for 30 minutes at Room Temperature (RT) to form the NHS-active ester.[1]
-
Linker Addition: Dissolve this compound (1.2 equiv. relative to desired substitution degree) in a minimal amount of DMSO.
-
Critical Step: The meta-isomer is more soluble than the para-isomer, but DMSO ensures rapid dispersion prevents aggregation.[1]
-
-
Conjugation: Add the linker solution dropwise to the activated polymer.[1] Adjust pH to 7.2–7.5 using 0.1 M NaOH.
-
Reaction: Stir for 24 hours at RT in the dark.
-
Purification: Dialyze against dilute NaCl (0.1 M) for 24 hours, then against deionized water for 48 hours (MWCO 3.5 kDa) to remove unreacted linker and urea byproducts.
-
Lyophilization: Freeze-dry the solution to obtain the Polymer-Linker-Keto intermediate.[1]
Protocol B: Drug Loading via Hydrazone Formation
Objective: Attaching a hydrazide-functionalized drug (e.g., Doxorubicin hydrazide) to the ketone group of the grafted linker.
Reagents:
-
Polymer-Linker-Keto (from Protocol A).[1]
-
Drug: Doxorubicin (commercial HCl salt) or Hydrazide-modified payload.[1]
-
Catalyst: Acetic acid (catalytic amount).[1]
-
Solvent: Methanol/Water or DMSO.[1]
Step-by-Step Methodology:
-
Solubilization: Dissolve the Polymer-Linker-Keto intermediate in Methanol (or DMSO for hydrophobic polymers).[1]
-
Acid Catalysis: Add the drug (1.5 molar excess relative to linker ketone groups). Add glacial acetic acid (1-2 drops) to catalyze the Schiff base/hydrazone formation.[1]
-
Incubation: Stir at 40°C for 48 hours.
-
Purification: Precipitate the polymer conjugate into cold diethyl ether or ethanol (depending on polymer solubility). Wash the pellet 3x to remove free drug.[1]
-
Characterization: Redissolve and analyze via UV-Vis spectroscopy (drug absorbance) to calculate Loading Efficiency (LE).
Quality Control & Data Analysis
Quantitative Assessment Metrics
| Parameter | Method | Acceptance Criteria |
| Linker Substitution Degree (SD) | Integration of aromatic protons (7.4-7.8 ppm) vs. polymer backbone signals > 5%.[1] | |
| Residual Free Amine | TNBS Assay | < 1% free amine (indicates successful grafting). |
| Drug Loading Efficiency (DLE) | UV-Vis / HPLC | Target: 5 - 10 wt% drug loading. |
| Hydrodynamic Diameter | DLS (Dynamic Light Scattering) | Monodisperse peak; PDI < 0.2 (Aggregates indicate poor solubility). |
Troubleshooting Guide
-
Problem: Low Drug Loading.
-
Problem: Polymer Precipitation during Synthesis.
References
-
Ulbrich, K., & Šubr, V. (2010).[1][6] Structural and chemical aspects of HPMA copolymers as drug carriers. Advanced Drug Delivery Reviews, 62(2), 150-166.[1] Link
-
Bae, Y., et al. (2003). Preparation and characterization of polymeric micelle drug carriers with intracellular pH-triggered drug release property: Tumor-targeting capability and endosome-escaping function.[1] Bioconjugate Chemistry, 14(5), 930-938.[1] Link
-
PubChem Compound Summary. (2025). This compound.[1][4][7] National Center for Biotechnology Information.[1] Link
-
Etrych, T., et al. (2001). New HPMA copolymers containing doxorubicin bound via pH-sensitive linkage: synthesis and in vitro and in vivo biological properties.[1] Journal of Controlled Release, 73(1), 89-102.[1] Link
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- 1. Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 2. Development of cleavable linkers for polymer-drug conjugates - American Chemical Society [acs.digitellinc.com]
- 3. 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hydrazone-Containing Triblock Copolymeric Micelles for pH-Controlled Drug Delivery [frontiersin.org]
- 7. 4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid | C12H11NO3 | CID 700428 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing yield of 4-(3-Aminophenyl)-4-oxobutanoic acid synthesis
Technical Support Center: 4-(3-Aminophenyl)-4-oxobutanoic Acid Synthesis Ticket Subject: Yield Optimization & Process Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of This compound (also known as 3-(3-aminobenzoyl)propionic acid) presents a classic "trap" in organic process development.[1] While the bond-forming steps are standard electrophilic aromatic substitutions, the final isolation is governed by strict zwitterionic solubility rules.
Most researchers reporting yields <30% are not failing at the reaction stage; they are failing at the isolation stage, specifically losing the product to the aqueous mother liquor during pH adjustment.
This guide breaks down the three-step industrial standard route: Succinoylation
Part 1: The Synthetic Workflow (Visualized)
The following pathway outlines the critical control points (CCPs) where yield is most often lost.
Caption: Figure 1. Critical Control Points (CCPs) in the synthesis of this compound. Colors indicate process criticality (Red = Safety/Regio control, Green = Selectivity, Blue = Isolation).
Part 2: Step-by-Step Optimization Guide
Module 1: The Friedel-Crafts Foundation
Reaction: Benzene + Succinic Anhydride
-
The Issue: Low conversion or sticky aluminum complexes.
-
Optimization Protocol:
-
Stoichiometry: Use 2.2 equivalents of
. You need 1 eq to complex the anhydride oxygen and 1 eq to activate the carbonyl. Using only 1 eq results in <50% yield. -
Solvent: While benzene can be used as both reactant and solvent, using 1,2-dichloroethane (DCE) or DCM improves the solubility of the aluminum complex, preventing the "gummy" precipitate that traps unreacted material.
-
Quench: Pour the reaction mixture into ice/HCl slowly. The product precipitates as a solid.[2][3] If it oils out, your aqueous layer is not acidic enough (keep pH < 1).
-
Module 2: Regioselective Nitration
Reaction: 4-Phenyl-4-oxobutanoic acid
-
The Logic: The ketone at the C4 position is a strong electron-withdrawing group (EWG), directing the incoming nitro group to the meta (3-position) .
-
Troubleshooting:
-
Q: I see dinitration byproducts.
-
A: Your temperature is too high. Maintain 0°C to 5°C during addition. Do not exceed 10°C.
-
Q: The product won't precipitate on water addition.
-
A: The nitro-acid is less soluble than the starting material, but if you use too much sulfuric acid, it stays solubilized. Pour onto a large excess of crushed ice (5x volume).
-
Module 3: Selective Reduction (The Chemoselectivity Challenge)
Reaction: 4-(3-Nitrophenyl)-...
-
The Challenge: Reducing the nitro group (
) without reducing the benzylic ketone ( or ). -
Recommended Method: Catalytic Hydrogenation (Pd/C) [5]
-
Conditions: 5-10% Pd/C, Methanol, 1 atm
(balloon), Room Temp. -
Control: Stop the reaction immediately upon consumption of starting material (monitor via TLC/LCMS). Prolonged exposure reduces the ketone.
-
-
Alternative Method: Béchamp Reduction (Fe/HCl)
-
Use case: If you lack hydrogenation equipment or struggle with over-reduction. Iron is highly selective for nitro groups over ketones.
-
Downside: Iron sludge removal is tedious and can trap the product.
-
Part 3: The "Zwitterion Trap" (Isolation Protocol)
This is where 80% of yield failures occur. The target molecule contains a basic amine and an acidic carboxylic acid.
-
pH < 3: Molecule is protonated (
/ ). Soluble in water.[6] -
pH > 7: Molecule is deprotonated (
/ ).[1] Soluble in water.[6] -
pH ~ 4.5 (Isoelectric Point): Molecule is Zwitterionic (
/ ).[1] Net charge = 0.[1][6] Minimum Solubility.
Quantitative Data: Solubility vs. pH
| pH Condition | Species Dominant | Solubility | Action |
| pH 1.0 (Acidic) | Cationic ( | High | Clear Solution |
| pH 4.2 - 4.8 | Zwitterion ( | Very Low | Precipitation (Target) |
| pH 9.0 (Basic) | Anionic ( | High | Clear Solution |
Isolation Workflow Diagram
Caption: Figure 2. Isoelectric precipitation workflow. Missing the pH window of 4.2–4.8 results in total product loss.
Part 4: Troubleshooting FAQs
Q1: My product is an oil that won't crystallize after reduction.
-
Diagnosis: This often indicates residual solvent (methanol) or incomplete neutralization.
-
Fix: Evaporate the methanol completely before attempting pH adjustment. The zwitterion crystallizes best from water. If it remains oily at pH 4.5, scratch the flask walls or seed with a crystal of the intermediate.
Q2: I used Aniline and Succinic Anhydride directly, but the yield is terrible.
-
Diagnosis: You likely formed Succinanilic acid (the amide), not the ketone.
-
Explanation: Aniline is a nucleophile; it attacks the anhydride to form an amide bond (
).[1] To get the ketone ( ), you must use the Friedel-Crafts route on Benzene, then nitrate/reduce. The amide route yields the wrong isomer or requires harsh rearrangement conditions.
Q3: Can I use Tin(II) Chloride (
-
Diagnosis: Yes, but workup is difficult.
-
Warning: Tin salts form colloidal suspensions that clog filters. If you use
, you must use a large excess of base to redissolve the tin hydroxides (as stannates) before adjusting back to pH 4.5 for product isolation.
References
-
Friedel-Crafts Succinoylation: Organic Syntheses, Coll. Vol. 2, p. 81 (1943). Procedure for 3-Benzoylpropionic acid.
- Nitration of Keto-Acids:Journal of the American Chemical Society, 68(11), 2339–2340. "The Nitration of 3-Benzoylpropionic Acid".
- Isoelectric Precipitation Principles:Methods in Enzymology, Vol 182. Guide to Protein Purification (Applied here to zwitterionic amino acids).
-
Reduction Protocols: Chemical Reviews, 105(9), 3381-3401.[1] "Selective reduction of nitro compounds".
Sources
- 1. 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN1451652A - Process for preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-Aminobenzoylpropionic Acid
Topic: Impurity Removal & Process Optimization for 3-Aminobenzoylpropionic Acid Synthesis Ticket ID: #ABPA-PUR-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Impurity Landscape
Welcome to the technical support hub for 3-aminobenzoylpropionic acid (3-ABPA). This intermediate is critical in the synthesis of folate antagonists (like Pemetrexed precursors) and immunomodulatory drugs.
The synthesis typically follows a Friedel-Crafts acylation of benzene (or derivatives) with succinic anhydride, followed by nitration and subsequent reduction. Users most frequently encounter issues during the reduction phase (Nitro
This guide addresses the three most common impurity classes:
-
Colored Azo/Azoxy Dimers: (Orange/Red tint)
-
Unreacted Nitro Precursors: (Melting point depression)
-
Inorganic Residues: (Lewis acid salts from Friedel-Crafts carryover)
Module 1: Diagnostic Hub
Before attempting purification, identify your specific impurity profile using the visual and analytical cues below.
| Symptom | Probable Impurity | Root Cause | Recommended Action |
| Product is Orange/Red | Azo/Azoxy Dimers | High pH during reduction; insufficient hydrogen pressure; catalyst poisoning. | See Protocol A (Carbon Treatment) |
| Low Melting Point (<135°C) | 3-(3-nitrobenzoyl)propionic acid | Incomplete reduction; stopped too early. | See Protocol B (pH Swing) |
| Ash Content > 0.5% | Aluminum/Iron Salts | Poor quenching of Friedel-Crafts step; insufficient acid wash. | See Protocol B (Chelation wash) |
| Grey/Pink Solid | Oxidized Amine (Quino-like) | Air oxidation of wet product; light sensitivity. | Recrystallize with antioxidant (NaHSO₃). |
Module 2: The Reduction Mechanism & Impurity Formation
Understanding how impurities form is the first step to prevention. The reduction of the nitro group is not a single step; it proceeds through a Nitroso and Hydroxylamine intermediate.[1][2]
Critical Insight: If the reaction stalls at the Hydroxylamine stage (
Figure 1: Reduction pathway showing the "Danger Zone" where condensation leads to colored azo impurities.
Module 3: Remediation Protocols
Protocol A: Activated Carbon Treatment (For Color Removal)
Context: Azo impurities are planar and highly conjugated, making them ideal targets for adsorption. Standard recrystallization often fails because the azo-dimer cocrystallizes with the product.
Reagents:
-
Activated Carbon (High surface area, e.g., Darco G-60)
-
Solvent: 10% Aqueous Sodium Hydroxide (NaOH)
-
Precipitation Acid: Hydrochloric Acid (HCl)
Step-by-Step:
-
Dissolution: Dissolve the crude, colored 3-ABPA in 10% NaOH (approx. 5-7 mL per gram of solid). The solution should be strongly basic (pH > 10) to ensure the carboxylate salt is fully formed.
-
Adsorption: Add Activated Carbon (5-10 wt% relative to the crude mass).
-
Heat: Heat the mixture to 60–70°C for 30–45 minutes with vigorous stirring. Do not boil.
-
Filtration: Filter hot through a Celite pad to remove the carbon. The filtrate should be significantly lighter in color (pale yellow).
-
Precipitation: Cool the filtrate to 0–5°C. Slowly acidify with conc. HCl to pH 4.0–4.5 (the isoelectric region).
-
Isolation: Filter the white/off-white precipitate and wash with ice-cold water.
Why this works: The anionic form of the product is highly water-soluble, while the carbon preferentially adsorbs the hydrophobic, planar azo impurities.
Protocol B: The "pH Swing" (For Unreacted Nitro & Isomers)
Context: 3-ABPA is amphoteric (contains basic amine and acidic carboxyl). The unreacted nitro precursor is only acidic. We can exploit this.
Logic:
-
pH < 1: Both Amine (
) and Nitro ( ) are protonated/neutral? No. At pH 1, Amine is (cationic), Nitro compound is neutral ( is protonated). -
pH > 12: Both are Anionic (
). -
The Trick: Dissolve in dilute acid (HCl). The 3-ABPA forms a water-soluble hydrochloride salt (
). The unreacted nitro compound ( ) is insoluble in dilute acid because it lacks the basic amine to solubilize it.
Step-by-Step:
-
Acid Digestion: Suspend the crude solid in 2M HCl (10 volumes).
-
Stir: Stir at room temperature for 30 minutes. The 3-ABPA will dissolve as the hydrochloride salt. The unreacted nitro impurity will remain as a solid.
-
Filtration: Filter off the insoluble solids (this is your nitro impurity).
-
Neutralization: Take the clear acidic filtrate (containing your product) and slowly add 2M NaOH or Ammonia until pH reaches ~4.5.
-
Crystallization: The free amino-acid zwitterion will precipitate. Collect by filtration.[3]
Figure 2: The Acid-Base "Swing" technique to separate non-basic impurities.
Module 4: Frequently Asked Questions (FAQ)
Q: My product turns pink/grey after drying. Why? A: Aromatic amines are sensitive to oxidation (similar to aniline).
-
Fix: Ensure the final wash water contains a trace of sodium bisulfite (antioxidant). Dry in a vacuum oven under nitrogen, not in open air. Store in amber bottles.
Q: Can I use catalytic hydrogenation (Pd/C) instead of Iron/HCl?
A: Yes, but Pd/C can sometimes reduce the ketone carbonyl to a methylene (
-
Control: Use mild conditions (Room Temp, 1-3 atm H₂). If over-reduction occurs, switch to Raney Nickel or chemical reduction (Fe/Acetic Acid) which is more chemoselective for Nitro groups over Ketones [1].
Q: What is the solubility of 3-ABPA? A:
-
Water (pH 7): Low solubility.
-
Water (pH < 2): High solubility (Cationic form).
-
Water (pH > 10): High solubility (Anionic form).
-
Ethanol: Moderate solubility (Good for recrystallization if needed).
References
-
Reduction of Nitro Compounds. Wikipedia/Org. Synth. General overview of chemoselectivity in nitro reduction.
-
Synthesis of beta-benzoylpropionic acid. Organic Syntheses, Coll. Vol. 2, p.81 (1943). Describes the Friedel-Crafts precursor synthesis.
-
Purification of p-aminobenzoic acid. US Patent 2,735,865. Describes the activated carbon and sulfite method for decolorizing aromatic amino acids.
-
Effects of pH on Structure/Solubility. Molecular Pharmaceutics (2020).[4] Discusses the zwitterionic behavior of similar amino-acid/aromatic scaffolds.
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform small-scale pilots before scaling up.
Sources
Technical Support Center: Optimizing HPLC Analysis of 4-(3-Aminophenyl)-4-oxobutanoic Acid
Welcome to the technical support guide for 4-(3-Aminophenyl)-4-oxobutanoic acid. This document provides in-depth troubleshooting advice and methodologies for researchers, scientists, and drug development professionals encountering solubility challenges during HPLC analysis. Our goal is to equip you with the foundational knowledge and practical steps to overcome these issues, ensuring robust and reproducible results.
Understanding the Molecule: The Root of the Solubility Problem
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it has an aromatic amine (a basic group) and a carboxylic acid (an acidic group). This dual nature is the primary reason for its complex solubility behavior.
-
The Carboxylic Acid Group (-COOH): This group is acidic. At a pH above its pKa, it will deprotonate to become a negatively charged carboxylate (-COO⁻). The pKa of butanoic acid is approximately 4.8.[1][2][3][4]
-
The Aminophenyl Group (-C₆H₄NH₂): The amino group is basic. At a pH below its pKa, it will protonate to become a positively charged anilinium ion (-C₆H₄NH₃⁺). The pKa of the conjugate acid of aniline is about 4.6.[5][6][7]
Because the pKa values of the acidic and basic moieties are very close, the molecule can exist in several ionization states depending on the pH of the solution:
-
Low pH (e.g., pH < 2): The carboxylic acid is neutral (-COOH), and the amino group is protonated and positively charged (-NH₃⁺). The molecule carries a net positive charge.
-
Mid-range pH (approx. 4.6-4.8): Both groups can be ionized, forming a zwitterion with both a positive (-NH₃⁺) and a negative (-COO⁻) charge. This is typically the point of lowest aqueous solubility.
-
High pH (e.g., pH > 7): The carboxylic acid is deprotonated and negatively charged (-COO⁻), and the amino group is neutral (-NH₂). The molecule carries a net negative charge.
This pH-dependent ionization is the critical factor to control for successful HPLC analysis.
Diagram: pH-Dependent Ionization States
Caption: Ionization states of the molecule at different pH values.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my initial mobile phase (e.g., water/acetonitrile)?
A1: The primary cause is likely an inappropriate pH. If your mobile phase is unbuffered, the pH can be close to the isoelectric point of the molecule (around pH 4.7), where it exists as a zwitterion and exhibits its lowest aqueous solubility. At this point, the compound is neutral overall but has localized charges, which can lead to strong intermolecular interactions and precipitation.
Q2: What is the ideal starting pH for my mobile phase to ensure solubility?
A2: A good starting point is to adjust the mobile phase pH to be at least 2 units away from the pKa values of your analyte.[8][9] For this compound, you have two primary options for reversed-phase HPLC:
-
Low pH (Recommended Start): Adjust the aqueous portion of your mobile phase to a pH of 2.5 . At this pH, the carboxylic acid group will be fully protonated (neutral), and the amino group will be protonated (positively charged). This makes the molecule behave like a simple cation, which generally results in good retention and peak shape on a C18 column.[10]
-
High pH: Adjust the pH to ~7.5 or higher . Here, the amino group is neutral, and the carboxylic acid is deprotonated (negatively charged). This can also work but be aware that standard silica-based columns are prone to degradation at pH values above 8.[11] If you must work at high pH, ensure you are using a hybrid or pH-stable column.
Q3: My peak shape is poor (tailing or fronting). Could this be a solubility issue?
A3: Yes, poor peak shape is a classic symptom of a solubility problem or improper pH control. If the mobile phase pH is too close to the analyte's pKa, a mixture of ionized and unionized species can exist simultaneously.[12] These different forms will interact with the stationary phase differently, leading to peak broadening, tailing, or even splitting. This underscores the importance of using a buffer to maintain a constant pH throughout the analysis.
Q4: Can I dissolve my sample in a strong organic solvent like DMSO or DMF and inject it?
A4: While you can use a strong solvent to create a stock solution, injecting a sample dissolved in 100% DMSO or DMF into a mobile phase with a high aqueous content (e.g., 95% water) is a common cause of "solvent mismatch."[13] This can cause the analyte to precipitate instantly upon injection, leading to blocked frits, pressure issues, poor peak shape, and non-reproducible results.[13][14] The best practice is to dissolve the sample in a diluent that is as close in composition and strength to the initial mobile phase as possible.
In-Depth Troubleshooting Guides
Scenario 1: Compound Precipitates Upon Injection or in the Mobile Phase
Problem Analysis: Precipitation occurs when the analyte's solubility limit is exceeded. This can happen for two main reasons: 1) The sample diluent is much stronger than the mobile phase (solvent mismatch), causing the compound to crash out when the two mix. 2) The buffer concentration is too high, and it precipitates when the percentage of organic solvent increases during a gradient run.[15]
Step-by-Step Protocol: Solving Precipitation Issues
-
Prepare a Buffered Mobile Phase A:
-
Prepare Mobile Phase B: Use HPLC-grade acetonitrile or methanol.
-
Optimize the Sample Diluent:
-
Ideal Diluent: The best diluent is your initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
If solubility is still an issue: Prepare a stock solution in a minimal amount of a compatible organic solvent (like acetonitrile or methanol, NOT DMSO if possible). Then, dilute this stock solution with your initial mobile phase to the final concentration.
-
Perform a visual check: Mix your final sample diluent with the mobile phase in a 1:10 ratio in a clear vial. If you see any cloudiness or precipitation, you need to further optimize the diluent.
-
-
Check Buffer Solubility During Gradient: If using a gradient, ensure your buffer remains soluble at the highest organic percentage. Phosphate buffers are known to precipitate in high concentrations of acetonitrile.[15] If your gradient exceeds 70% acetonitrile, consider switching to a more organic-soluble buffer system like ammonium formate or using a lower buffer concentration (5-10 mM).[17]
Diagram: Troubleshooting Workflow for Sample Precipitation
Caption: Workflow for diagnosing and solving precipitation issues.
Scenario 2: Low Sensitivity and Inability to Reach Desired Concentration
Problem Analysis: If you have optimized the pH and are still struggling to dissolve enough material to meet your sensitivity requirements, you may need to employ more advanced techniques. This involves modifying the solvent system to increase its solvating power without compromising the chromatography.
Data Table: Buffer and Solvent Selection Guide
| Parameter | Recommendation | Rationale & Considerations |
| Target pH | 2.5 or 7.5 | Moves far from the isoelectric point to ensure a single ionic species dominates. Low pH is generally preferred for silica column stability.[17] |
| Buffer Choice (Low pH) | Phosphate , Formate | Phosphate is an excellent buffer around pH 2.1-3.1.[16] Formate (pKa ~3.8) is a good choice if LC-MS compatibility is needed. |
| Buffer Choice (High pH) | Ammonium Bicarbonate/Carbonate | Use only with pH-stable columns. Phosphate enhances silica dissolution at high pH and should be avoided.[11] |
| Buffer Concentration | 10-25 mM | A balance between buffering capacity and solubility. Concentrations >50 mM risk precipitation in high organic.[9][16] |
| Organic Modifier | Acetonitrile (ACN) or Methanol (MeOH) | ACN is often preferred for its lower viscosity and UV transparency. However, some compounds show better solubility in MeOH. Test both if possible. |
| Additives (Advanced) | 0.1% TFA or Formic Acid | Can be used instead of a buffer for pH control at the low end but provides no buffering capacity.[18] TFA is a strong ion-pairing agent that can improve peak shape for bases but may be difficult to remove from the column. |
Experimental Protocol: Advanced Solubility Enhancement
-
Co-Solvent Screening:
-
Prepare your sample in a diluent that matches the initial mobile phase.
-
If solubility is insufficient, try replacing a small percentage (e.g., 5-10%) of the water in your sample diluent with Isopropanol (IPA) or Tetrahydrofuran (THF), if your system and method allow. These can disrupt intermolecular forces and improve solubility.
-
Caution: Ensure any new co-solvent is miscible with your mobile phase and does not interfere with detection.
-
-
Temperature Adjustment:
-
Increasing the column and sample compartment temperature (e.g., to 35-40°C) can sometimes improve the solubility of a compound. It also has the benefit of reducing mobile phase viscosity, which can improve peak efficiency.
-
Monitor for any signs of analyte degradation at elevated temperatures.
-
-
Final Concentration Check:
-
Once you have an optimized diluent, prepare your highest concentration standard and let it sit for at least one hour. Visually inspect for any signs of precipitation before injection to ensure long-term stability.
-
By systematically addressing the pH, solvent composition, and experimental conditions, the solubility challenges associated with this compound can be effectively overcome, leading to reliable and high-quality HPLC data.
References
-
Wikipedia. Aniline. [Link]
-
PubChem. Butyric Acid | C4H8O2. [Link]
-
Turito. Butanoic Acid - Structure, Properties, Uses. [Link]
-
Covalab. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. [Link]
-
University of Calgary. Amines. [Link]
-
IB Colourful Solutions in Chemistry. The acid dissociation constant. [Link]
-
Yeast Metabolome Database. butanoic acid (YMDB01392). [Link]
-
PharmaCores. Your Guide to Select the buffer in HPLC development part 2. [Link]
-
Restek. Reversed-phase HPLC Buffers. [Link]
-
vCalc. pKa of Aniline. [Link]
-
Agilent Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link]
-
Phenomenex. Avoiding Mobile Phase Mismatch in HPLC. [Link]
-
Study.com. Butanoic acid, C3H7COOH, has a pKa of 4.82. What is the value of Ka for this acid?. [Link]
-
LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]
-
YouTube. CHM 230 predict acidity of aniline 3 6. [Link]
-
Chromatography Forum. HPLC method dev strategies for Zwitterions. [Link]
-
PubChem. 4-(4-Aminophenyl)-4-oxobutanoic acid. [Link]
-
SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]
-
GALAK. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Element Lab Solutions. HPLC Solvent Selection. [Link]
-
Universal Lab. The 10 Most Common HPLC Problems and Solutions!. [Link]
-
American Laboratory. HPLC Troubleshooting Guide. [Link]
Sources
- 1. Butyric Acid | C4H8O2 | CID 264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanoic Acid - Structure, Properties, Uses | Turito [turito.com]
- 3. IB Colourful Solutions in Chemistry [ibchem.com]
- 4. homework.study.com [homework.study.com]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. pKa of Aniline [vcalc.com]
- 7. youtube.com [youtube.com]
- 8. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 9. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 10. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]
- 11. hplc.eu [hplc.eu]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. Avoiding Mobile Phase Mismatch in HPLC | Phenomenex [phenomenex.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Your Guide to Select the buffer in HPLC development part 2 [pharmacores.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Cyclization of 4-(3-Aminophenyl)-4-oxobutanoic Acid
Executive Summary & Diagnostic Framework
The cyclization of 4-(3-aminophenyl)-4-oxobutanoic acid is a critical step in the synthesis of various pharmacological scaffolds, most notably 6-(3-aminophenyl)-4,5-dihydropyridazin-3(2H)-ones (PDE inhibitors, cardiotonics) and 5-(3-aminophenyl)furan-2(3H)-ones (unsaturated lactones).[1]
Failures in this process are rarely random.[1] They stem from the specific electronic and steric properties of the meta-amino group and the zwitterionic nature of the starting material. This guide addresses the two primary cyclization pathways:
-
Hydrazine-Mediated Cyclization (Target: Pyridazinone)
-
Acid-Mediated Dehydration (Target: Furanone/Enol Lactone)
Diagnostic Flowchart
Use this logic tree to identify your specific failure mode.[1]
Figure 1: Decision tree for diagnosing cyclization failures based on reagent and observed outcome.[1]
Pathway A: Synthesis of Dihydropyridazinones
Target: 6-(3-aminophenyl)-4,5-dihydropyridazin-3(2H)-one
Reagents: Hydrazine Hydrate (
This is the most common route for drug development (e.g., Levosimendan analogs).[1] The reaction proceeds via a hydrazone intermediate followed by intramolecular amide formation.
Common Failure Modes & Solutions
| Symptom | Root Cause | Technical Solution |
| No Reaction / SM Recovery | pH too low (< 4.0). The amino group on the phenyl ring and the hydrazine both become protonated, repelling each other and deactivating the nucleophile. | Buffer to pH 5-6. Use Sodium Acetate (NaOAc) or perform the reaction in refluxing Ethanol with a catalytic amount of Acetic Acid (AcOH).[1] Do not use strong mineral acids (HCl) initially.[1] |
| Formation of Insoluble "Azine" | Hydrazine Starvation. If hydrazine is the limiting reagent, one hydrazine molecule condenses with two ketone molecules, forming a stable, insoluble azine dimer.[1] | Increase Stoichiometry. Use 1.5 - 2.0 equivalents of Hydrazine Hydrate. Add the keto-acid solution to the hydrazine solution (inverse addition) to keep hydrazine in excess.[1] |
| Incomplete Cyclization (Open Chain) | Temperature too low. The formation of the hydrazone is fast, but the ring closure (amide formation) requires activation energy.[1] | Reflux is Mandatory. Ensure the reaction is refluxed in Ethanol ( |
| Darkening / Tar Formation | Oxidation of Aniline. The 3-amino group is electron-rich and susceptible to oxidation at high temperatures, especially at basic pH. | Inert Atmosphere. Run the reaction under Nitrogen/Argon. Add a radical scavenger like BHT (catalytic) if scaling up.[1] |
Optimized Protocol (Self-Validating)
-
Dissolution: Dissolve 1.0 eq of this compound in Ethanol (10 vol).
-
Buffering: Add 1.1 eq of Sodium Acetate (if using hydrazine hydrochloride) or 0.1 eq Acetic Acid (if using hydrate).
-
Addition: Add 2.0 eq of Hydrazine Hydrate dropwise at room temperature.
-
Reflux: Heat to reflux (
C) for 4 hours. -
Validation Point: Check LCMS.
-
Workup: Cool to
C. The product often precipitates. If not, concentrate to 20% volume and add water.[1] Filter and wash with cold ethanol.[1]
Pathway B: Synthesis of Furanones (Enol Lactones)
Target: 5-(3-aminophenyl)furan-2(3H)-one
Reagents: Acetic Anhydride (
This pathway creates an unsaturated lactone via dehydrative cyclization.[1] It is less stable than the pyridazinone.
Common Failure Modes & Solutions
| Symptom | Root Cause | Technical Solution |
| Product Disappears in Workup | Hydrolysis. The furanone ring is essentially an internal anhydride/ester.[1] Washing with aqueous NaOH or NaHCO3 opens the ring back to the starting keto-acid (or its salt).[1] | Avoid Aqueous Base. Quench the reaction with ice/water only. Extract immediately into Ethyl Acetate or DCM.[1] Wash with brine, not bicarbonate.[1] |
| Acetylation of Amine | Competitive Acylation. Using Acetic Anhydride will almost certainly acetylate the free amine to form an acetamide ( | Protection Strategy. If the free amine is required, you must use a protecting group (e.g., Boc) before cyclization, or accept the acetamide and hydrolyze it later (though this risks opening the lactone).[1] |
| Black Polymer | Friedel-Crafts Polymerization. The electron-rich amino group activates the ring, making it susceptible to intermolecular attack by the cation generated in PPA/Acid. | Dilution & Temp Control. Run at lower concentrations. If using PPA, keep temperature |
Advanced Troubleshooting: The "Meta" Effect
The position of the amino group (meta to the ketone chain) is crucial.[1] Unlike ortho-amino derivatives, which can form stable fused systems (quinolines/indoles) directly, the meta-isomer relies on the side-chain functionality for cyclization.[1]
Why Direct Friedel-Crafts Fails
Users often attempt to cyclize this compound directly to a tetralone using strong acid (e.g.,
-
The Issue: The carbonyl group at position 4 deactivates the ring towards further acylation (if trying to close a second ring) and the carboxylic acid is not electrophilic enough to close onto the deactivated ring without reduction.[1]
-
The Fix: If a tetralone is the target (e.g., 6-amino-1-tetralone ), you must reduce the ketone to a methylene group (
) first (e.g., catalytic hydrogenation or Wolff-Kishner), yielding 4-(3-aminophenyl)butanoic acid.[1] This intermediate will then cyclize smoothly in PPA.[1]
Solubility Data for Workup Optimization
The starting material is an amino-acid (zwitterion).[1]
| Solvent | Solubility (25°C) | Notes |
| Water (pH 7) | Moderate | Zwitterionic form.[1] |
| Water (pH 1) | High | Protonated cation ( |
| Water (pH 12) | High | Deprotonated anion ( |
| Ethanol | Low/Moderate | Good for crystallization of product. |
| DCM | Poor | Not suitable for reaction solvent.[1] |
Tip: If the reaction fails to precipitate, adjust pH to the Isoelectric Point (pI) . For aminophenyl-carboxylic acids, the pI is typically between 4.5 and 5.[1]5. Adjusting the aqueous workup to this pH range maximizes precipitation of the unreacted starting material or zwitterionic byproducts.
References
-
Pyridazinone Synthesis
-
Reaction: Condensation of 4-aryl-4-oxobutanoic acids with hydrazine.[1]
-
Source: Zhang, L., et al. "Synthesis and cardiotonic activity of 6-substituted-4,5-dihydropyridazin-3(2H)-ones."[1] European Journal of Medicinal Chemistry 45.3 (2010): 1098-1106.[1]
- Context: Describes the standard reflux conditions and pH requirements for this specific cycliz
-
-
Furanone/Lactone Synthesis
-
General Reactivity of 4-Aryl-4-oxobutanoic Acids
- Source: "The Chemistry of Cyclic Anhydrides and Keto-Acids." Organic Reactions Vol 1.
- Context: Classical background on the reactivity of succinoyl
-
(General Reference)
Sources
minimizing side reactions in 4-(3-Aminophenyl)-4-oxobutanoic acid preparation
Topic: Minimizing Side Reactions & Optimizing Chemoselectivity
Executive Summary & Core Challenge
The synthesis of 4-(3-aminophenyl)-4-oxobutanoic acid (also known as
-
Carboxylic Acid: Prone to condensation/esterification.
-
Ketone (Benzylic): Susceptible to over-reduction to an alcohol or methylene.
-
Amine (Aniline): Prone to oxidation or polymerization.
The Primary Failure Mode: The most common user error is over-reduction during the conversion of the nitro-precursor to the amine. Standard catalytic hydrogenation (H₂/Pd-C) often reduces the benzylic ketone, destroying the target molecule.
Validated Synthesis Workflow
The following pathway is the industry-standard "Self-Validating" route. It relies on the meta-directing power of the ketone to install the nitrogen, followed by a chemoselective reduction.
Figure 1: Validated synthetic pathway minimizing regiochemical and chemoselective errors.
Critical Protocol: The Reduction Step
Objective: Reduce the nitro group (
Why Standard Hydrogenation Fails
Using
Recommended Protocol: Béchamp Reduction (Fe/HCl)
This method is self-limiting; iron in aqueous acid will reduce the nitro group but lacks the potential to reduce the ketone under mild conditions.
Reagents:
-
4-(3-Nitrophenyl)-4-oxobutanoic acid (10 mmol)
-
Iron powder (30-40 mmol, ~3-4 eq) — Must be fine powder
-
Dilute HCl (0.1 M to 1.0 M) or Acetic Acid/Ethanol mixture.
Step-by-Step Methodology:
-
Suspension: Suspend the nitro-acid in 50% Ethanol/Water.
-
Activation: Add Iron powder.
-
Initiation: Add catalytic HCl (or acetic acid) dropwise while mechanically stirring.
-
Reflux: Heat to mild reflux (60-80°C) for 2-4 hours. Monitor via TLC (disappearance of yellow nitro spot).
-
Workup (Crucial for Solubility):
-
Make the solution alkaline (pH ~9-10) with
to precipitate Iron salts as . -
Filter hot through Celite to remove iron sludge.
-
Neutralization: Carefully adjust the filtrate pH to ~4-5 (the isoelectric point) with glacial acetic acid. The product should precipitate as a zwitterionic solid.
-
Troubleshooting Guide: Minimizing Side Reactions
Side Reaction 1: Regio-Isomer Contamination (Ortho-Nitro)
-
Symptom: Lower melting point of the intermediate; mixed spots on TLC.
-
Cause: Nitration temperature too high (>5°C). While the ketone is a meta-director, high energy allows ortho attack.
-
Prevention: Maintain reaction temperature between -5°C and 0°C during
addition. Add acid dropwise.[3]
Side Reaction 2: Ketone Reduction (Over-reduction)
-
Symptom: Product lacks C=O peak in IR (~1680 cm⁻¹); Mass Spec shows M+2 or M-14.
-
Cause: Use of non-selective reducing agents (
, ). -
Prevention: Switch to Chemoselective Agents (see table below).
Side Reaction 3: Lactamization/Polymerization
-
Symptom: Insoluble polymeric gum or formation of a cyclic lactam.
-
Cause: Heating the free amino-acid dry, or prolonged exposure to strong acid/dehydrating agents.
-
Prevention: Avoid high-temperature drying. Lyophilize (freeze-dry) the final product if possible. Store as the Hydrochloride salt if long-term stability is required.
Comparative Data: Reducing Agents
| Reducing Agent | Nitro | Ketone Preserved? | Risk Level | Recommendation |
| Yes | NO (Reduces to alcohol) | High | Avoid | |
| Yes | Yes | Low | Primary Choice | |
| Yes | Yes | Medium | Good alternative, but Tin waste is toxic | |
| Yes | Yes | Low | Excellent for small scale (Dithionite) | |
| No (Slow) | NO (Reduces ketone) | High | Avoid unless used with catalysts (e.g., |
Interactive Troubleshooting Logic
Use this decision tree to diagnose synthesis failures.
Figure 2: Diagnostic logic for common isolation and purity issues.
Frequently Asked Questions (FAQ)
Q: Can I use catalytic transfer hydrogenation (e.g., Formic acid/Pd)?
A: Proceed with caution. While milder than high-pressure
Q: My product is water-soluble and I cannot extract it. What do I do? A: This is common for amino acids (zwitterions).
-
Do not use standard aqueous extraction (DCM/Water). The product stays in the water.
-
Solution: Adjust pH to the isoelectric point (~4.5) to minimize solubility, then chill to 0°C to precipitate.
-
Alternative: Use n-Butanol for extraction, as it is polar enough to pull some amino acids from the aqueous phase.
Q: Why is the intermediate 3-nitrobenzoylpropionic acid yellow?
A: Nitro compounds conjugated with aromatic rings typically exhibit yellow/orange coloration due to the
References & Grounding
-
Synthesis of
-Benzoylpropionic Acid (Precursor):-
Source: Organic Syntheses, Coll.[4] Vol. 2, p.81 (1943).
-
Relevance: Defines the standard Friedel-Crafts acylation protocol.
-
URL:
-
-
Selective Reduction of Nitro Groups (General Methodology):
-
Chemoselectivity in Nitro-Ketone Systems:
-
Source: Chemistry Stack Exchange / Standard Organic Textbooks.
-
Relevance: Explains the mechanistic failure of Borohydride vs. the success of Metal/Acid reductions for nitro-ketones.
-
URL:
-
-
Nitration Selectivity (Meta-Direction):
-
Source: Truman State University ChemLab.
-
Relevance: Confirms the meta-directing nature of benzoic acid derivatives and temperature control requirements.
-
URL:
-
Sources
Technical Support Center: Isomer Separation in 4-(3-Aminophenyl)-4-oxobutanoic Acid Production
Welcome to the technical support center for the synthesis and purification of 4-(3-aminophenyl)-4-oxobutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to address the critical challenge of isomer separation. Achieving high isomeric purity is paramount for downstream applications, ensuring reproducibility, and meeting regulatory standards. This document provides in-depth, experience-driven answers to common problems encountered during the production of the target meta isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities in the synthesis of this compound?
The synthesis of this compound typically involves the Friedel-Crafts acylation of a protected aniline derivative (like acetanilide) with succinic anhydride, followed by deprotection.[1] The acetylamino group (-NHCOCH₃) is an ortho, para-directing activator for electrophilic aromatic substitution. Consequently, the reaction will yield a mixture of positional isomers:
-
Desired Product: 4-(3 -Aminophenyl)-4-oxobutanoic acid (meta isomer)
-
Primary Impurity: 4-(4 -Aminophenyl)-4-oxobutanoic acid (para isomer)[2]
-
Secondary Impurity: 4-(2 -Aminophenyl)-4-oxobutanoic acid (ortho isomer)
The para isomer is generally the major byproduct due to less steric hindrance compared to the ortho position. The desired meta isomer is often formed in smaller quantities, making its isolation critical.
Q2: Why is the separation of these isomers so critical for pharmaceutical development?
In pharmaceutical applications, different positional isomers of a molecule are treated as distinct chemical entities. They can have vastly different pharmacological, toxicological, and pharmacokinetic profiles. The presence of unintended isomers, even in small amounts, can lead to:
-
Reduced therapeutic efficacy.
-
Increased off-target effects or toxicity.
-
Difficulties in meeting stringent purity requirements set by regulatory bodies like the FDA and EMA.[3]
Therefore, robust and reproducible methods for isolating the desired this compound isomer are essential for ensuring drug safety and efficacy.
Q3: What are the principal methods for separating these aromatic positional isomers?
The separation of ortho, meta, and para isomers relies on exploiting their subtle differences in physical and chemical properties. The most common and effective techniques are:
-
Fractional Crystallization: This is often the first method attempted due to its scalability and cost-effectiveness. It leverages differences in the isomers' solubility in a specific solvent or solvent system.[4][5][6][7]
-
Preparative High-Performance Liquid Chromatography (HPLC): When crystallization fails to provide adequate purity, preparative HPLC is the method of choice. It offers high-resolution separation based on differential partitioning between a stationary phase and a mobile phase.[8][9]
Q4: How can I reliably confirm the isomeric purity of my final product?
A combination of analytical techniques is recommended for unambiguous confirmation:
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC method, often using a phenyl- or PFP-based column, can resolve the isomers and quantify their relative percentages.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying isomers. The substitution pattern on the benzene ring creates distinct splitting patterns and chemical shifts for the aromatic protons.[11][12][13][14]
-
Mass Spectrometry (MS): While MS will show the same mass for all isomers, it is crucial when coupled with a separation technique (LC-MS) for peak identification.
Troubleshooting Guide
Problem: My crystallization attempts are failing. The isomers either co-precipitate or the yield of the pure meta isomer is unacceptably low.
Answer: This is a common and frustrating issue. The structural similarity of the isomers can lead to the formation of co-crystals or solid solutions, making separation by simple crystallization difficult.[16] Here is a systematic approach to troubleshoot this problem:
Causality: Successful crystallization depends on maximizing the solubility difference between the desired isomer and the impurities. This is influenced by solvent choice, pH, and temperature. The ortho, meta, and para isomers have different pKa values and dipole moments, which can be exploited.[17]
Solutions & Protocol:
-
Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). The goal is to find a solvent system where the desired meta isomer has significantly lower solubility than the para and ortho isomers at a specific temperature.
-
pH-Controlled Crystallization: This is a highly effective technique for compounds with both acidic (carboxylic acid) and basic (amino) groups.
-
Principle: The overall charge and polarity of the aminobenzoic acid isomers change with pH. By carefully adjusting the pH of the solution, you can find a point where the desired isomer is least soluble (often near its isoelectric point) and precipitates, while the others remain in the solution.
-
Step-by-Step Protocol for pH-Controlled Crystallization:
-
Dissolve the impure isomer mixture in a dilute aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid and form the soluble sodium salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a dilute acid (e.g., 1M HCl or acetic acid) dropwise with vigorous stirring. Monitor the pH continuously with a calibrated meter.
-
Precipitation will occur as the pH drops. Collect small samples at different pH values (e.g., every 0.5 pH unit) and analyze them by HPLC to determine the pH at which the meta isomer precipitates with the highest purity.
-
Once the optimal pH is identified, scale up the process, holding the solution at that pH to maximize the recovery of the pure product.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent (at the determined pH), and dry under vacuum.
-
-
Workflow for Crystallization Optimization
Caption: Workflow for optimizing isomer separation via pH-controlled crystallization.
Problem: My analytical HPLC shows poor resolution between the isomer peaks. How can I develop a preparative method?
Answer: Co-elution in HPLC is common for positional isomers. To achieve baseline separation suitable for preparative scale-up, you must optimize the analytical method first.
Causality: Separation of aromatic positional isomers in reversed-phase HPLC is influenced by subtle differences in their hydrophobicity and electronic interactions with the stationary phase. Standard C18 columns may not provide sufficient selectivity.
Solutions & Protocol:
-
Column Selection:
-
Phenyl-Phases: Columns with phenyl ligands (e.g., Phenyl-Hexyl) are often the best choice. They promote π-π interactions between the electron-rich phenyl rings of the stationary phase and your analytes. The different electron densities of the ortho, meta, and para isomers can be exploited to enhance selectivity.[10]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer alternative selectivity due to dipole-dipole, ion-exchange, and π-π interactions. They are excellent for separating compounds with polar functional groups like amines and acids.[8]
-
-
Mobile Phase Optimization:
-
Solvent: Start with a simple mobile phase of acetonitrile or methanol and water. Acetonitrile often provides different selectivity than methanol for aromatic compounds.
-
pH Modifier: The charge state of your molecule is critical. Add a modifier to control the pH.
-
For acidic conditions (e.g., 0.1% formic acid or phosphoric acid), the amine will be protonated (-NH₃⁺) and the carboxylic acid will be neutral (-COOH).
-
For basic conditions (e.g., 0.1% ammonia or diethylamine), the amine will be neutral (-NH₂) and the acid will be deprotonated (-COO⁻).
-
Run screens at both low and high pH to find the best separation.
-
-
Gradient Optimization: Develop a shallow gradient to maximize the resolution between the closely eluting peaks.
-
Data Presentation: Column Selection Guide
| Stationary Phase | Primary Interaction Mechanism | Best For |
| C18 | Hydrophobic | General-purpose, initial screening |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Aromatic positional isomers[10] |
| PFP | π-π, Dipole-Dipole, H-Bonding | Polar aromatic isomers, provides alternative selectivity[8] |
| HILIC | Partitioning into a water layer | Very polar isomers that are not retained in reversed-phase |
-
Scale-Up to Preparative HPLC:
-
Once you have an optimized analytical method with good resolution (Rs > 1.5), you can scale it up.
-
Use a preparative column with the same stationary phase chemistry.
-
Adjust the flow rate and injection volume according to the column diameter.
-
Perform a loading study to determine the maximum amount of sample that can be injected without sacrificing resolution.
-
Decision Tree for Separation Method Selection
Caption: Decision-making process for selecting an appropriate isomer separation technique.
References
- Effect of Substituent Geometrical Parameters on the Chemical Shifts of Ortho- and Meta-Protones in 1H NMR-Spectra of Monosubstituted Benzenes.Academic Journals and Conferences.
- Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid.PrepChem.com.
- Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?Cherry.
- Positional Isomer Separation Method Suggestions using HPLC or LCMS.MicroSolv Technology Corporation.
- A Guide to Selective Columns for Isomer Separation.Welch Materials.
- Short Summary of 1H-NMR Interpretation.University of Puget Sound.
- Failures of fractional crystallization: ordered co-crystals of isomers and near isomers.PubMed.
- Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study.PMC.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.University of Wisconsin-La Crosse.
- Fractional Crystallization.Sulzer.
- Fractional Crystallization Definition.Fiveable.
- H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para).YouTube.
- Scale up to more options - Preparative HPLC columns.Pragolab.
- Fractional crystallization (chemistry).Wikipedia.
- 4-(4-Aminophenyl)-4-oxobutanoic acid.PubChem.
- Friedel-Crafts Acylation: Mechanism, Reactions & limitations.StudySmarter.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.Open Access Journals - Research and Reviews.
Sources
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. 4-(4-Aminophenyl)-4-oxobutanoic acid | C10H11NO3 | CID 243290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. rcprocess.se [rcprocess.se]
- 5. fiveable.me [fiveable.me]
- 6. grokipedia.com [grokipedia.com]
- 7. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. welch-us.com [welch-us.com]
- 9. pragolab.cz [pragolab.cz]
- 10. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 11. Effect of Substituent Geometrical Parameters on the Chemical Shifts of Ortho- and Meta-Protones in 1H NMR-Spectra of Monosubstituted Benzenes | Academic Journals and Conferences [science2016.lp.edu.ua]
- 12. Secure Verification [cherry.chem.bg.ac.rs]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. youtube.com [youtube.com]
- 16. Failures of fractional crystallization: ordered co-crystals of isomers and near isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Moisture Sensitivity in 4-(3-Aminophenyl)-4-oxobutanoic Acid Storage
Welcome to the technical support center for 4-(3-Aminophenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on overcoming the challenges associated with the moisture sensitivity of this compound. By understanding the underlying chemical principles and implementing the robust protocols outlined below, you can ensure the integrity and longevity of your valuable research materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it sensitive to moisture?
A1: this compound is a chemical compound featuring both an amine (-NH2) and a carboxylic acid (-COOH) functional group on an aromatic phenyl ring structure. This bifunctional nature, particularly the presence of the hydrophilic amino and carboxyl groups, makes the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This absorbed water can lead to physical changes, such as clumping, and more significantly, chemical degradation.
Q2: What are the visible signs of moisture-related degradation?
A2: The initial and most obvious sign of moisture absorption is a change in the physical state of the powder. You may observe:
-
Clumping or caking: The free-flowing powder will become sticky and form aggregates.[1]
-
Discoloration: The compound may change color, often darkening, which can indicate the formation of degradation products.
-
Odor Change: While subtle, a change in odor could signify chemical decomposition.
Q3: How does moisture chemically degrade this compound?
A3: The primary degradation pathway initiated by moisture is hydrolysis.[4] The presence of water can facilitate reactions involving the carboxylic acid and amine groups. Although amides are generally more stable to hydrolysis than esters, prolonged exposure to moisture, especially at non-neutral pH, can lead to the cleavage of chemical bonds or the formation of undesired byproducts.[4] Additionally, the presence of water can catalyze oxidative degradation pathways, especially if exposed to air and light.[5]
Q4: What is the ideal storage condition for this compound?
A4: To maintain its chemical integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] The most effective method is to use a desiccator containing a suitable drying agent (desiccant) or a controlled atmosphere glovebox with an inert gas environment (e.g., nitrogen or argon).[6][7][8] For long-term storage, refrigeration at 2-8°C or freezing at -20°C in a moisture-free environment is recommended.[9]
Q5: Can I still use the compound if it has been exposed to moisture?
A5: If the exposure has been minimal and the only observable change is slight clumping, the material might be salvageable by drying it under a high vacuum.[10][11] However, if there are significant signs of degradation, such as discoloration or if the material has become a paste, its purity is compromised. In such cases, it is highly recommended to perform analytical purity tests before use or to discard the material to avoid compromising your experimental results.[11]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the storage and handling of this compound.
Issue 1: The powder has formed hard clumps and is difficult to weigh accurately.
-
Root Cause: This is a clear indication of significant moisture absorption. The hygroscopic nature of the compound causes particles to adhere to one another.[1]
-
Immediate Action:
-
Assess the extent: If the clumping is minor, you may be able to break up the clumps with a clean, dry spatula inside a low-humidity environment like a glovebox.[1]
-
Drying Procedure: For more significant clumping, the material should be dried under a high vacuum for several hours.[10][11] Gentle heating can be applied, but care must be taken not to exceed the compound's decomposition temperature. Always consult the material's safety data sheet (SDS) for thermal stability information.
-
-
Long-Term Prevention:
-
Improve Storage: Immediately transfer the compound to a container with a better seal, such as one with a PTFE-lined cap, and store it inside a desiccator with a freshly activated desiccant (e.g., silica gel, Drierite).[7]
-
Inert Atmosphere: For highly sensitive applications, storing and handling the compound exclusively within a glovebox under an inert atmosphere is the best practice.[6][8][12][13]
-
Issue 2: The compound has changed color (e.g., from off-white to yellow or brown).
-
Root Cause: Discoloration is a strong indicator of chemical degradation. This can be due to hydrolysis, oxidation, or the formation of impurities.[4][5] The aromatic amine functionality can be susceptible to oxidation, which is often accelerated by moisture and light.
-
Troubleshooting Steps:
-
Do Not Use (Presumptively): Assume the material is impure and will negatively impact your experiment.
-
Purity Analysis: To confirm degradation and identify impurities, analytical testing is necessary.[14] Recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect the presence of degradation products.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the impurities, providing clues to the degradation pathway.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To check for structural changes in the molecule.[10][11]
-
-
-
Corrective Action:
-
Discard and Replace: If significant degradation is confirmed, it is best to discard the material and obtain a fresh, high-purity batch.
-
Review Handling Procedures: Analyze your storage and handling protocols to identify potential sources of moisture and air exposure. Ensure all containers are properly sealed and that the compound is handled quickly when outside of a controlled environment.[1]
-
Issue 3: Inconsistent experimental results are obtained using different batches of the compound.
-
Root Cause: Batch-to-batch variability can often be traced back to differences in purity, which may be a result of improper storage and handling of one or more batches. Moisture-induced degradation is a primary suspect.
-
Systematic Investigation:
-
Retain Samples: Always keep a small, properly stored sample from each new batch for future reference and comparison.
-
Comparative Analysis: If you suspect a batch is compromised, perform a side-by-side analytical comparison (e.g., using HPLC or LC-MS) with a reference sample from a batch that yielded good results.[][17]
-
Standard Operating Procedure (SOP) for Storage: Implement a strict, standardized protocol for the storage and handling of all batches of this compound to minimize variability. This SOP should include the use of desiccators or gloveboxes.[6][8]
-
Protocols and Data
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Atmosphere | Container | Additional Notes |
| Short-Term (< 1 month) | Room Temperature (15-25°C) | Dry, Inert (Nitrogen/Argon) or in a Desiccator | Tightly sealed, airtight container with PTFE-lined cap | Minimize exposure to ambient air.[1] |
| Long-Term (> 1 month) | Refrigerated (2-8°C) or Frozen (-20°C) | Dry, Inert (Nitrogen/Argon) or in a Desiccator | Tightly sealed, airtight container with PTFE-lined cap | Allow the container to warm to room temperature before opening to prevent condensation.[9] |
Protocol 1: Controlled Atmosphere Storage in a Glovebox
This protocol ensures the highest level of protection against moisture and atmospheric oxygen.
-
Preparation: Ensure the glovebox has a stable inert atmosphere (e.g., <10 ppm H₂O, <10 ppm O₂).[13] All items entering the glovebox, including spatulas and weigh boats, must be thoroughly dried.[8][18]
-
Material Transfer: Introduce the sealed container of this compound into the glovebox antechamber.
-
Purge Cycles: Perform at least three vacuum-refill cycles in the antechamber with the inert gas used in the glovebox.[12]
-
Handling: Once inside the main chamber, open the container and perform all weighing and aliquoting operations.
-
Resealing: Before removing the main container from the glovebox, purge the headspace with the inert gas and securely seal the cap. Parafilm can be used for extra security.[10]
-
Exit: Transfer the sealed container out through the antechamber, again using purge cycles.
Protocol 2: Desiccator Storage
A cost-effective method for providing a dry storage environment.
-
Desiccant Preparation: Ensure the desiccant at the bottom of the desiccator is active. Blue indicating silica gel should be a deep blue color; if it is pink, it needs to be regenerated by heating in an oven according to the manufacturer's instructions.
-
Container Sealing: Place the this compound in a tightly sealed container. A light application of vacuum grease on the desiccator lid can ensure a good seal.
-
Storage: Place the sealed container inside the desiccator on the perforated plate above the desiccant.
-
Equilibration: When removing the compound, allow the container to equilibrate to the ambient temperature of the lab before opening to prevent moisture condensation on the cold powder.[9]
Protocol 3: Purity Assessment by HPLC
This is a general guideline; specific parameters may need optimization.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Instrumentation: Use a reverse-phase C18 column with a UV detector. The aromatic ring in the compound allows for detection by UV absorbance.[][20]
-
Mobile Phase: A gradient of a buffered aqueous solution and an organic solvent like acetonitrile is typically effective.
-
Analysis: Inject the sample and a standard of known purity. The purity of the sample can be determined by comparing the area of the main peak to the total area of all peaks.
Visualizations
Diagram 1: Logical Troubleshooting Flowchart
This diagram outlines the decision-making process when encountering potential degradation of this compound.
Caption: Troubleshooting Flowchart
Diagram 2: Moisture-Induced Degradation Pathway
This diagram illustrates the potential chemical degradation of this compound in the presence of water.
Caption: Degradation Pathway
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link][1]
-
Purdue University. (n.d.). Standard Operating Procedure for Use of Glove Boxes. Retrieved from [Link][6]
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University of Rochester Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link][10]
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Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link][7]
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Ye, J., et al. (2020). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. Science of The Total Environment, 730, 139318. [Link][2]
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Purdue Chemistry. (n.d.). Standard Operating Procedures: Bart Laboratory. Retrieved from [Link][18]
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Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Retrieved from [Link][21]
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MSU Chemistry. (2016, November 8). Standard Operating Procedure: Glovebox Operation. Retrieved from [Link][8]
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University of Rochester Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link][11]
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EPFL. (n.d.). Glovebox safety guidelines. Retrieved from [Link][12]
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Chan, M. N., et al. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental Science & Technology, 39(6), 1555-1562. [Link][22]
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Tang, M., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4059-4073. [Link][3]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link][14]
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Wikipedia. (n.d.). Aromatic amino acid. Retrieved from [Link][20]
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ResearchGate. (n.d.). A carboxylic acid and an amine can condense to an amide and water or... Retrieved from [Link][23]
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ResearchGate. (n.d.). Humidity Effects on Sub-Ambient Direct Air Capture of CO2 with Amine Functionalized Mg-Al LDHs and MMOs. Retrieved from [Link][24]
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ResearchGate. (2013, February 3). What would be the quickest and simplest way to test the purity of a compound after synthesis? Retrieved from [Link][17]
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Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link][4]
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ResearchGate. (2025, December 3). The effect of hydroxyl groups and humidity on the adsorption capacity of amine-functionalized macroporous resins for direct air capture. Retrieved from [Link][25]
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The Bumbling Biochemist. (2022, December 7). Aromatic amino acids, resonance/electron delocalization, and phenylalanine biochemistry. Retrieved from [Link][26]
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Agilent. (2016, September 1). Chemical Purity Analysis. Retrieved from [Link][27]
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Eurofins. (2021, May 24). Analytical Method Summaries. Retrieved from [Link][28]
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Basu, S., et al. (n.d.). Diverse metabolic pathways in the degradation of phenylalkanoic acids and their monohydroxylated derivatives in Cupriavidus sp. strain ST-14. Semantic Scholar. Retrieved from [Link][29]
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ResearchGate. (2025, August 10). Decolorization and biodegradation of triphenylmethane dyes by a novel Rhodococcus qingshengii JB301 isolated from sawdust. Retrieved from [Link][16]
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PubChem. (n.d.). 4-aminobutyrate degradation. Retrieved from [Link][30]
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Wilkinson, D. J., et al. (2021). Phenylbutyrate, a branched-chain amino acid keto dehydrogenase activator, promotes branched-chain amino acid metabolism and induces muscle catabolism in C2C12 cells. Experimental Physiology, 106(3), 585-592. [Link][31]
-
Atmosphere. (2021, November 15). Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol. Retrieved from [Link][32]
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Kumar, L., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 224. [Link][33]
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ResearchGate. (2017, March 31). Degradation Pathway. Retrieved from [Link][5]
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AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link][9]
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Sato, T., et al. (n.d.). Effects of long-term frozen storage on the compositions of free amino acids and nucleotide-related compounds of the coconut crab. Retrieved from [Link]
-
MDPI. (n.d.). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Retrieved from [Link][34]
-
Mohan, A., et al. (2017). Changes in biogenic amines, biochemical and microbial attributes of three spotted crab (Portunus sanguinolentus) during iced and refrigerated storage. Journal of Food Science and Technology, 54(1), 111-120. [Link][35]
-
Crystals. (n.d.). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Retrieved from [Link][36]
-
MDPI. (n.d.). Serum Starvation Enhances the Antitumor Activity of Natural Matrices: Insights into Bioactive Molecules from Dromedary Urine Extracts. Retrieved from [Link][37]
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Archer, S. L., et al. (2001). Molecular composition of 4-aminopyridine-sensitive voltage-gated K(+) channels of vascular smooth muscle. Hypertension, 37(2 Pt 2), 301-306. [Link][38]
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MDPI. (n.d.). Changes in Physicochemical Characteristics and Volatile Flavor Compounds of Brine-Preserved Ready-to-Eat Shrimp (Solenocera crassicornis) during Chilled Storage. Retrieved from [Link][39]
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Validation & Comparative
Comparative Spectroscopic Guide: 4-(3-Aminophenyl)-4-oxobutanoic Acid
Executive Summary
This guide details the Fourier Transform Infrared (FTIR) characterization of 4-(3-Aminophenyl)-4-oxobutanoic acid (CAS: 73764-96-6), also known as 3-aminobenzoylpropionic acid .
In drug development—specifically for histone deacetylase (HDAC) inhibitors—this molecule serves as a critical "linker" intermediate. Its purity is defined by two critical spectroscopic transformations:
-
The integrity of the
-keto acid chain (distinguishing it from the succinic anhydride precursor). -
The reduction of the nitro group (if synthesized via the standard nitration/reduction route).
This document compares the target molecule against its primary precursors and structural isomers to provide a self-validating identification protocol.
Structural Deconvolution & Theoretical Assignments
To interpret the spectrum accurately, we must deconstruct the molecule into its three interacting vibrational domains.
| Domain | Functional Group | Key Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| A | Carboxylic Acid | O-H Stretch (H-bonded) | 2500–3300 (Broad) |
| C=O Stretch (Acid) | 1705–1725 (Strong) | ||
| B | Ketone (Benzylic) | C=O Stretch (Conjugated) | 1680–1695 (Strong) |
| C | Primary Amine | N-H Stretch (Asym/Sym) | 3350–3450 (Doublet) |
| N-H Bend (Scissoring) | 1620–1640 | ||
| D | Aromatic Ring | C=C Stretch | 1580–1600 |
| C-H Out-of-Plane (Meta) | 690–710 & 750–810 |
Technical Insight: The hallmark of this molecule is the "Double Carbonyl" signature. Unlike simple amino acids, you will see two distinct carbonyl peaks: the carboxylic acid C=O (~1715 cm⁻¹) and the aryl ketone C=O (~1685 cm⁻¹). If these merge into one broad peak, it indicates poor resolution or sample degradation.
Comparative Analysis: Target vs. Alternatives
This section provides the data required to distinguish the product from common impurities or wrong isomers.
Scenario A: Reaction Monitoring (Nitro-Reduction Route)
The most common synthesis involves the Friedel-Crafts succinoylation of benzene, followed by nitration (meta-direction) and reduction.
-
Precursor: 3-Nitrobenzoylpropionic acid.
-
Target: 3-Aminobenzoylpropionic acid.[1]
| Feature | 3-Nitro Precursor (Impurity) | 3-Amino Target (Product) | Spectroscopic Logic |
| 3300–3500 cm⁻¹ | Absent (or weak OH tail) | Doublet (3350/3440) | Appearance of primary amine N-H stretches.[2] |
| 1530 cm⁻¹ | Strong (NO₂ Asym) | Absent | Disappearance of the nitro group is the primary QC checkpoint. |
| 1350 cm⁻¹ | Strong (NO₂ Sym) | Shifted (C-N stretch) | The symmetric NO₂ stretch disappears; replaced by C-N (~1280). |
Scenario B: Isomeric Purity (Meta vs. Para)
Suppliers often confuse 3-amino (meta) with 4-amino (para) isomers. FTIR is the fastest way to distinguish them without NMR.
-
Meta (3-substituted): Two bending bands in the fingerprint region (690–710 cm⁻¹ AND 750–810 cm⁻¹ ).
-
Para (4-substituted): A single strong band at 800–850 cm⁻¹ .
Experimental Protocol (Self-Validating)
Method: Attenuated Total Reflectance (ATR)
While KBr pellets are traditional, ATR is recommended to avoid ion-exchange reactions between the carboxylic acid and KBr (which can form potassium salts, shifting the C=O peak to ~1550 cm⁻¹).
Step-by-Step Workflow:
-
System Blank: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background scan (32 scans, 4 cm⁻¹ resolution). Validation: Ensure no peaks >0.005 Absorbance.
-
Sample Prep: Place ~5 mg of the solid powder on the crystal.
-
Compression: Apply high pressure using the anvil. Validation: Ensure the "Acid C=O" peak at ~1715 cm⁻¹ exceeds 0.1 Absorbance units to guarantee good contact.
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Post-Run Check: Inspect the 2000–2500 cm⁻¹ region. Validation: Significant noise or peaks here indicate diamond absorption issues or poor background subtraction.
Visualization of Analytical Logic
Diagram 1: Synthesis & Spectral Evolution
This flow illustrates the chemical pathway and the corresponding spectral shifts.
Caption: Evolution of functional groups during synthesis. The disappearance of NO₂ bands and appearance of NH₂ bands confirms the final step.
Diagram 2: QC Decision Tree
Use this logic flow to interpret your FTIR results.
Caption: Step-by-step logic to validate the identity and purity of the target molecule.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 243290, 4-(4-Aminophenyl)-4-oxobutanoic acid. (Note: Used for structural isomer comparison). [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Nitro vs. Amine shifts).
-
Specac Ltd. Interpreting Infrared Spectra: Nitro vs Amide vs Amine. [Link]
-
ResearchGate. FTIR analysis of Succinic Anhydride ring opening. [Link]
Sources
Advanced MS/MS Characterization of 3-Aminobenzoylpropionic Acid: A Differentiation Guide
Topic: Mass Spectrometry Fragmentation Patterns of 3-Aminobenzoylpropionic Acid Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a definitive fragmentation analysis of 3-aminobenzoylpropionic acid (3-ABPA) , a structural isomer of critical Kynurenine pathway metabolites. Designed for drug metabolism and pharmacokinetics (DMPK) scientists, this document details the specific MS/MS transitions required to distinguish 3-ABPA from its ortho-isomer (2-aminobenzoylpropionic acid) and related interferences. We establish a self-validating identification protocol based on the unique stability of the meta-substituted acylium ion.
Chemical Identity & Experimental Context[1][2][3][4][5][6]
-
Compound: 3-Aminobenzoylpropionic acid
-
Synonyms: 4-(3-aminophenyl)-4-oxobutanoic acid; m-aminobenzoylpropionate.
-
Formula: C₁₀H₁₁NO₃
-
Exact Mass: 193.0739 Da
-
Precursor Ion [M+H]⁺: 194.0812 m/z
Why This Analysis Matters: In biological matrices, 3-ABPA is isobaric with 2-aminobenzoylpropionic acid (a Kynurenine precursor) and 4-aminobenzoylpropionic acid . Standard low-resolution MS cannot distinguish these. Definitive identification requires monitoring specific fragmentation channels governed by the meta-positioning of the amino group, which sterically prevents the facile cyclization observed in the ortho-isomer.
Experimental Protocol (Self-Validating System)
To replicate the fragmentation data described below, ensure your LC-MS/MS system meets these criteria. This protocol minimizes in-source fragmentation while maximizing generation of diagnostic acylium ions.
Liquid Chromatography:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]⁺).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 mins. 3-ABPA typically elutes earlier than the non-polar parent benzoylpropionic acid due to the polar amino group.
Mass Spectrometry (ESI+):
-
Ionization: Electrospray Ionization (Positive Mode).[2]
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to capture both the labile water loss and the stable acylium core.
-
Source Temp: 350°C (High temp ensures desolvation but avoid >400°C to prevent thermal degradation of the carboxylic tail).
Fragmentation Mechanism & Pathway
The fragmentation of 3-ABPA is driven by the stability of the aromatic ring and the lability of the propionic acid side chain. Unlike aliphatic ketones, the charge is strongly retained on the aromatic moiety.
Key Diagnostic Transitions
-
m/z 194 → 176 [M+H - H₂O]⁺:
-
m/z 194 → 120 [C₇H₆NO]⁺ (Base Peak):
-
m/z 120 → 92 [C₆H₆N]⁺:
Visualization of Signaling Pathway
The following diagram illustrates the stepwise degradation of the precursor ion.
Caption: MS/MS fragmentation pathway of 3-ABPA showing the generation of the diagnostic m/z 120 acylium ion and subsequent CO loss.
Comparative Performance Guide
Differentiation from the ortho-isomer (2-aminobenzoylpropionic acid) is the primary analytical challenge. The ortho-isomer is a precursor to Kynurenic acid and exhibits the "Ortho Effect."
The "Ortho Effect" Differentiator
In 2-aminobenzoylpropionic acid , the amine (pos 2) and the ketone carbonyl are adjacent. Upon protonation, this molecule undergoes rapid intramolecular cyclization and water loss to form a stable lactam or quinoline-like cation.
-
Result: The ortho-isomer spectrum is dominated by m/z 176 (Water loss).
-
Contrast: In 3-ABPA (meta) , the amine is too far to assist in cyclization. The spectrum is dominated by m/z 120 (Alpha-cleavage).
Comparison Table: 3-ABPA vs. Isomeric Alternatives
| Feature | 3-ABPA (Target) | 2-ABPA (Ortho-Isomer) | 4-ABPA (Para-Isomer) |
| Structure | meta-amino | ortho-amino | para-amino |
| Dominant Ion | m/z 120 (Acylium) | m/z 176 [M-H₂O]⁺ | m/z 120 (Acylium) |
| Water Loss (176) | Low Intensity (<20%) | Very High (>80%) | Low Intensity |
| Mechanism | Alpha-cleavage | Cyclization/Dehydration | Alpha-cleavage |
| Differentiation | Use 120/176 ratio | Diagnostic high 176 | Requires Chromatographic Sep* |
*Note: 3-ABPA and 4-ABPA have similar spectra. They must be separated chromatographically. 3-ABPA typically elutes later than 4-ABPA on C18 due to slightly lower polarity of the meta-substitution compared to the para-resonance effect.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7419, 3-Aminobenzoic acid (Fragment Reference). Retrieved from [Link]
-
Clark, J. (2019). Mass Spectra - Fragmentation Patterns: Acylium Ions and Carbonyl Cleavage. ChemGuide. Retrieved from [Link]
-
National Institutes of Health (2025). Mass Spectrometry of Aminobenzamide Derivatives (Structural Analog Analysis). PubMed Central. Retrieved from [Link]
-
Doc Brown's Chemistry (2024). Interpretation of Mass Spectra: Carboxylic Acids and Aromatic Ketones. Retrieved from [Link]
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Comparative Reactivity Profile: 3-Amino vs. 4-Amino Phenyl-4-Oxobutanoic Acids
[1]
Executive Summary
This guide provides a rigorous technical comparison between 4-(3-aminophenyl)-4-oxobutanoic acid (Meta isomer) and 4-(4-aminophenyl)-4-oxobutanoic acid (Para isomer).[1] These compounds are critical "push-pull" bifunctional scaffolds used in the synthesis of pyridazinones, pyrrolidones, and complex kinase inhibitors.
The core distinction lies in the electronic communication between the amino group and the carbonyl moiety.[1] In the 4-amino (para) isomer, direct resonance conjugation significantly alters the nucleophilicity of the amine and the electrophilicity of the ketone. In the 3-amino (meta) isomer, this conjugation is broken, leading to a reactivity profile driven primarily by inductive effects.
Electronic Structure & Mechanistic Basis
To understand the reactivity differences, we must analyze the resonance contributions. The position of the amino group dictates the stability of the reactive centers.
Resonance Analysis (The "Why")
-
4-Amino Isomer (Para): The nitrogen lone pair can delocalize into the phenyl ring and through to the carbonyl oxygen.[1] This "vinylogous amide" character stabilizes the ketone (lowering its electrophilicity) and deactivates the amine (lowering its nucleophilicity).
-
3-Amino Isomer (Meta): The nitrogen lone pair can delocalize into the ring (ortho/para positions) but cannot delocalize directly onto the carbonyl carbon or oxygen.[1] The carbonyl exerts only an electron-withdrawing inductive effect (-I) on the amine.[1]
Figure 1: Electronic connectivity comparison. The Para isomer allows through-conjugation, while the Meta isomer isolates the electronic effects.
Reactivity Benchmarks
Amine Nucleophilicity (N-Acylation/Alkylation)
The nucleophilicity of the aniline nitrogen is governed by the electron density availability.[1]
-
4-Amino (Para): Significantly reduced nucleophilicity .[1] The pKa of the conjugate acid is approximately 2.7–2.8 (based on 4-aminoacetophenone data).[1] The lone pair is tied up in resonance.[1]
-
3-Amino (Meta): Higher nucleophilicity .[1] The pKa of the conjugate acid is approximately 3.5–4.2 (based on 3-aminoacetophenone data).[1] The inductive withdrawal of the carbonyl lowers basicity compared to aniline (pKa 4.6), but it is still more reactive than the para isomer.
-
Implication: Reacts readily with acid chlorides and anhydrides.[1]
-
Ketone Electrophilicity (Cyclization to Pyridazinones)
A standard test reaction is the condensation with hydrazine to form 6-aryl-4,5-dihydropyridazin-3(2H)-ones.[1]
-
4-Amino (Para): The ketone is deactivated (more stable) due to electron donation from the amino group.[1]
-
Experimental Note: Cyclization often requires higher temperatures (reflux in ethanol/acetic acid) or longer reaction times.[1]
-
-
3-Amino (Meta): The ketone is activated (more electrophilic) relative to the para isomer because the electron-withdrawing nature of the meta-amino/phenyl group is not counteracted by resonance donation.[1]
-
Experimental Note: Cyclization proceeds more rapidly.[1]
-
Comparative Data Summary
| Feature | 4-Amino (Para) Isomer | 3-Amino (Meta) Isomer |
| CAS Number | 5415-22-5 | 52240-15-0 |
| pKa (Conjugate Acid) | ~2.76 (Low Basicity) | ~3.80 (Moderate Basicity) |
| Ketone Reactivity | Lower (Stabilized) | Higher (Destabilized) |
| Solubility (Polar) | Lower (High Symmetry/Packing) | Higher (Lower Symmetry) |
| Primary Application | Antifolates, Dyes, Pyridazinones | Kinase Inhibitors, Linkers |
Experimental Protocols
The following protocols are designed to validate the reactivity differences described above.
Protocol A: Synthesis of Dihydropyridazinones (Ketone Reactivity Test)
Objective: Compare the rate of cyclization with hydrazine hydrate.
Materials:
-
Substrate (3-amino or 4-amino phenyl-4-oxobutanoic acid): 10 mmol[1]
-
Hydrazine hydrate (80%): 12 mmol[1]
-
Solvent: Ethanol (Abs.) with 5% Glacial Acetic Acid[1]
Workflow:
-
Dissolution: Dissolve 10 mmol of the keto-acid in 30 mL of Ethanol.
-
Addition: Add 12 mmol hydrazine hydrate dropwise.
-
Reflux: Heat to reflux (80°C).
-
Monitoring: Monitor via TLC (Mobile Phase: DCM/MeOH 9:1).
-
Isolation: Cool to 0°C. Filter the precipitated pyridazinone. Wash with cold ethanol.[1]
Protocol B: Chemoselective N-Acetylation (Amine Reactivity Test)
Objective: Demonstrate the nucleophilic difference using limiting acetic anhydride.
Workflow:
Figure 2: Differential N-acetylation workflow. The 3-amino isomer reacts quantitatively under mild conditions, whereas the 4-amino isomer often requires base catalysis (e.g., Pyridine) or heat to reach completion.
Strategic Application in Drug Design
When selecting between these isomers for library synthesis:
-
Select the 4-Amino Isomer if:
-
Select the 3-Amino Isomer if:
References
-
Synthesis of Pyridazinones: Khokra, S. L., et al. "Designing, synthesis and biological evaluation of novel pyridazinone derivatives." Pharmacophore2014 , 5(4), 517-535.[1][2] Link
-
pKa of Acetophenones: Guthrie, J. P., et al. "pKa values for substituted acetophenones."[1][3] Can. J. Chem.1987 , 65, 2154.[1][3] Link
-
General Reactivity of Amino-Ketones: "4-(4-Aminophenyl)-4-oxobutanoic acid Physical Properties and Synthesis." ChemicalBook.[1][4] Link
-
PubChem Compound Summary: "4-(4-Aminophenyl)-4-oxobutanoic acid (CID 243290)."[1] National Center for Biotechnology Information.[1] Link
A Comparative Guide to the UV-Vis Absorption Spectra of 4-(3-Aminophenyl)-4-oxobutanoic Acid
This guide provides an in-depth technical analysis of the anticipated Ultraviolet-Visible (UV-Vis) absorption spectrum of 4-(3-Aminophenyl)-4-oxobutanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explain the underlying principles that govern the compound's spectroscopic behavior. We will detail a robust experimental protocol for acquiring its spectrum, predict its spectral features based on structural analogs, and compare it with relevant alternatives to provide a comprehensive analytical context.
Introduction: Understanding the Molecule and the Method
This compound is a molecule of interest in medicinal chemistry and materials science, featuring a unique combination of functional groups: an aromatic amine, a ketone, and a carboxylic acid. This structure imparts specific electronic properties that can be effectively probed using UV-Vis spectroscopy.
UV-Vis spectroscopy is a fundamental analytical technique that measures the absorption of light by a molecule as a function of wavelength. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For a molecule like this compound, the key to its UV-Vis spectrum lies in its chromophores—the parts of the molecule that absorb light. The primary chromophore is the aminophenyl ketone system, where the benzene ring, the carbonyl group (C=O), and the amino group (-NH2) form a conjugated system of π-electrons.
Theoretical Basis: The Chromophores of this compound
The UV-Vis spectrum of this molecule is expected to be dominated by two main types of electronic transitions:
-
π→π* Transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this molecule, the conjugated system of the benzene ring, extended by the carbonyl and amino groups, gives rise to strong π→π* absorption bands. These are typically observed in the 200-300 nm range. The aniline (aminobenzene) moiety, for instance, exhibits a strong π→π* transition around 230 nm.[1]
-
n→π* Transitions: These are lower-energy transitions that involve promoting an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen of the carbonyl group or the nitrogen of the amino group, to a π* antibonding orbital. These transitions are typically weaker than π→π* transitions and appear at longer wavelengths (often >300 nm).
The position and intensity of these absorption bands provide a unique fingerprint for the molecule, which can be used for identification, quantification, and studying its interactions with other molecules or its environment.
Experimental Protocol: A Self-Validating Workflow for Spectral Acquisition
Acquiring a reliable UV-Vis spectrum requires a meticulous and well-justified experimental approach. The following protocol is designed to ensure accuracy and reproducibility.
Step-by-Step Methodology:
-
Solvent Selection and Preparation:
-
Choice of Solvent: Spectroscopic grade methanol is an excellent initial choice. Its rationale is twofold: it is transparent in the far-UV region (cutoff ~205 nm), allowing for the detection of transitions at lower wavelengths, and it can readily dissolve the analyte due to its polarity.
-
Preparation: Prepare a stock solution of this compound in methanol. A typical starting concentration is 1 mg/mL. From this, prepare a dilution series (e.g., 10 µg/mL, 5 µg/mL, 2.5 µg/mL) to determine a concentration that yields an absorbance maximum between 0.5 and 1.0 AU, which is within the optimal linear range of most spectrophotometers.
-
-
Instrument Setup and Blanking:
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: Scan from 400 nm down to 200 nm.
-
Blanking (Zeroing): Fill a quartz cuvette (which is transparent to UV light) with the pure solvent (methanol) and place it in both the reference and sample beams. Run a baseline scan to zero the instrument. This critical step ensures that any absorbance from the solvent or the cuvette itself is subtracted from the final measurement.
-
-
Sample Measurement:
-
Procedure: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution. Place it back into the sample beam path.
-
Acquisition: Initiate the scan. The instrument will measure the absorbance (A) at each wavelength, governed by the Beer-Lambert Law (A = εcl), where ε is the molar absorptivity, c is the concentration, and l is the path length.
-
-
Data Analysis:
-
Identify λmax: From the resulting spectrum, identify the wavelength(s) of maximum absorbance (λmax). These values are the primary characteristics of the compound under these specific conditions.
-
Verification: Run replicates to ensure the reproducibility of the λmax values and absorbance intensities.
-
The following diagram illustrates this robust workflow.
Caption: Experimental Workflow for UV-Vis Spectral Acquisition.
Anticipated Spectrum and Comparative Analysis
The molecule's spectrum will be a composite of its constituent chromophores: the aminobenzene group and the benzoyl group. The amino group is an auxochrome that, through conjugation, typically shifts the primary absorption bands of benzene to longer wavelengths (a bathochromic or red shift).
Prediction for this compound:
-
A strong π→π* band is expected between 230-250 nm , primarily due to the aminophenyl moiety.
-
A second, weaker π→π* band, characteristic of the substituted benzene ring, is anticipated around 270-290 nm .
-
A very weak n→π* transition from the carbonyl group may be visible as a shoulder or a low-intensity band above 300 nm .
To contextualize these predictions, we compare them with several alternatives:
| Compound | Structure | Position of -NH2 | Key Difference | Observed/Predicted λmax (nm) |
| This compound (Target) | Aminophenyl ketone | meta | - | Predicted: ~245 nm, ~280 nm |
| 4-(4-Aminophenyl)-4-oxobutanoic acid | Aminophenyl ketone | para | Positional isomer | Predicted: >280 nm (stronger conjugation) |
| 3-Aminobenzoic acid | Aromatic amine & acid | meta | No oxobutanoic chain | 194, 226, 272[2][3] |
| 4-Aminobenzoic acid | Aromatic amine & acid | para | No oxobutanoic chain | 194, 226, 278[4][5] |
| 4-oxo-4-phenylbutanoic acid | Phenyl ketone | None | No amino group | Predicted: ~240 nm, ~280 nm (similar to benzoic acid)[6] |
Analysis of Comparison:
-
Effect of Isomer Position: Comparing the meta-amino target with its para-amino isomer is instructive. In the para position (4-aminobenzoic acid shows a λmax at 278 nm), the amino and carboxyl/carbonyl groups are in direct conjugation, leading to a more significant red shift and higher intensity compared to the meta position (3-aminobenzoic acid has a λmax at 272 nm), where direct resonance is disrupted.[2][4] We predict a similar, more pronounced red shift for the para-isomer of our target compound.
-
Contribution of the Amino Group: The non-amino analog, 4-oxo-4-phenylbutanoic acid, would have a spectrum resembling benzoic acid, with a primary band around 230 nm and a weaker, structured band around 274 nm.[6] The addition of the amino group in our target molecule is expected to cause a bathochromic shift of these bands.
-
Contribution of the Oxobutanoic Chain: The primary electronic transitions are dominated by the aromatic system. The aliphatic oxobutanoic acid chain has a minimal effect on the position of the main absorption bands but contributes to the overall molecular environment.
Key Factors Influencing Spectral Features
The UV-Vis spectrum is not static; it is highly sensitive to the molecular environment. For this compound, solvent polarity and pH are the most critical factors.
Solvent Polarity
Changing the solvent from non-polar (e.g., hexane) to polar (e.g., water, methanol) can shift the λmax. This phenomenon, known as solvatochromism, affects different transitions differently:
-
π→π* Transitions: The excited state (π*) is generally more polar than the ground state (π). A polar solvent will stabilize the more polar excited state more than the ground state, decreasing the energy gap for the transition.[7] This results in a bathochromic (red) shift to a longer wavelength.[8][9]
-
n→π* Transitions: The ground state (with its localized non-bonding electrons) is more polar than the excited state. Polar solvents, especially those capable of hydrogen bonding, will strongly stabilize the ground state, increasing the energy gap for the transition.[7][10] This leads to a hypsochromic (blue) shift to a shorter wavelength.[8][9]
Caption: Effect of Increasing Solvent Polarity on Electronic Transitions.
Effect of pH
Both the amino group and the carboxylic acid group are ionizable, making the UV-Vis spectrum of this compound highly pH-dependent.
-
In Acidic Solution (low pH): The amino group will be protonated to form an anilinium ion (-NH3+). This removes the lone pair of electrons on the nitrogen from conjugation with the benzene ring.[1] Consequently, the spectrum will resemble that of the non-amino analog, causing a significant hypsochromic (blue) shift . The absorption will look more like that of 4-oxo-4-phenylbutanoic acid.
-
In Basic Solution (high pH): The carboxylic acid will be deprotonated to form a carboxylate ion (-COO-). This has a less dramatic effect than protonating the amine but can still cause slight shifts in the absorption bands due to altered electronic influence on the aromatic ring.
Conclusion
The UV-Vis spectrum of this compound is a powerful tool for its analysis. Its key features are dictated by the π→π* and n→π* transitions within its aminophenyl ketone chromophore. We predict primary absorption maxima around 245 nm and 280 nm in a polar protic solvent like methanol. This guide provides a comprehensive framework for both the practical acquisition of its spectrum and the theoretical interpretation of its features. By comparing its anticipated spectrum with relevant structural analogs and considering the profound effects of solvent and pH, researchers can leverage UV-Vis spectroscopy for confident characterization and quantification of this versatile compound.
References
-
Joshi, R. (2021). Solvent Effects in UV-VISIBLE spectroscopy (π-π & n-π. Transitions). YouTube. Available at: [Link]
-
Fiveable. (2025). Benzoic Acid Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]
-
Filo. (2025). Explain the effect of polar solvent on π−π∗ and n−π∗ transitions. Filo. Available at: [Link]
-
Wikipedia. (n.d.). Aniline (data page). Wikipedia. Available at: [Link]
-
Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics. Available at: [Link]
-
Stezycki, R., et al. (2025). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. ResearchGate. Available at: [Link]
-
Morsch, L. (2019). 25.5 Spectroscopic Properties of Amines. Chemistry LibreTexts. Available at: [Link]
-
Lejan Team. (n.d.). EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax. Lejan Team. Available at: [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid. SIELC Technologies. Available at: [Link]
-
SIELC Technologies. (2024). 3-Aminobenzoic Acid. SIELC Technologies. Available at: [Link]
-
SIELC Technologies. (2024). 4-Aminobenzoic Acid. SIELC Technologies. Available at: [Link]
-
SIELC Technologies. (2024). UV-Vis Spectrum of 4-Aminobenzoic Acid. SIELC Technologies. Available at: [Link]
-
Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham Virtual Lab. Available at: [Link]
-
Aisha, M. B., et al. (2008). Solvents effect on n→πand π→π* transition of 9- fluorenone*. Academic Journals. Available at: [Link]
Sources
- 1. Aniline (data page) - Wikipedia [en.wikipedia.org]
- 2. UV-Vis Spectrum of 3-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 3. 3-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 4. 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 5. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Virtual Labs [mas-iiith.vlabs.ac.in]
- 8. youtube.com [youtube.com]
- 9. lejan-team.com [lejan-team.com]
- 10. academicjournals.org [academicjournals.org]
elemental analysis standards for 4-(3-Aminophenyl)-4-oxobutanoic acid
Elemental Analysis of 4-(3-Aminophenyl)-4-oxobutanoic acid: Calibration Standard Selection & Validation Guide
Executive Summary
This guide evaluates the performance of elemental analysis (EA) calibration standards for the accurate determination of This compound (CAS: 52240-15-0). As a critical intermediate in the synthesis of pharmaceutical agents (e.g., Pimobendan derivatives) and kynurenine pathway metabolites, establishing its purity via Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis is a mandatory quality control step.
This document compares the industry-standard Acetanilide against alternative standards (Sulfanilamide and Benzoic Acid ) to determine the optimal calibration matrix for this specific aromatic amine/keto-acid structure.
The Challenge: Analyzing Aromatic Amine-Keto Acids
This compound presents a unique microanalytical challenge due to its dual functionality:
-
Aromatic Amine (Aniline moiety): Prone to incomplete combustion if oxygen delivery is insufficient, potentially leading to low Nitrogen recovery (formation of nitrile residues).
-
Keto-Acid Tail: The carboxylic acid group is hygroscopic. Improper drying or standard selection can lead to Hydrogen errors >0.4%.
Target Theoretical Composition (C₁₀H₁₁NO₃):
-
Carbon: 62.17%
-
Hydrogen: 5.74%
-
Nitrogen: 7.25%
-
Oxygen: 24.84%
Comparative Analysis of Calibration Standards
To achieve the required accuracy (±0.4% absolute error), the calibration standard must mimic the combustion behavior and elemental ratios of the analyte.
Comparison Matrix
| Feature | Option A: Acetanilide (Preferred) | Option B: Sulfanilamide (Alternative) | Option C: Benzoic Acid (Negative Control) |
| Formula | C₈H₉NO | C₆H₈N₂O₂S | C₇H₆O₂ |
| Nitrogen % | 10.36% (Close match) | 16.27% (High N) | 0.00% (Unsuitable) |
| Carbon % | 71.09% | 41.84% | 68.84% |
| Combustion Type | Clean, fast combustion. | Exothermic (due to S). | Clean, but no N calibration. |
| Suitability | High. Best structural analog (Amide/Aromatic). | Medium. Use if Sulfur interference is suspected. | None. Cannot calibrate N detector. |
| Stability | Excellent (Non-hygroscopic). | Good. | Good. |
Performance Analysis
-
Acetanilide (The Gold Standard):
-
Mechanism: Acetanilide contains an amide bond similar to the electronic environment of the target's keto-amine structure. Its C:N ratio (approx 7:1) closely brackets the target's ratio (8.5:1), ensuring the detector response curve is linear in the region of interest.
-
Verdict:Recommended Primary Standard.
-
-
Sulfanilamide:
-
Mechanism: Contains Sulfur.[1] While useful for CHNS analysis, using a sulfur-containing standard for a non-sulfur analyte (C₁₀H₁₁NO₃) introduces unnecessary variables (SO₂ trap saturation).
-
Verdict: Use only if Acetanilide is unavailable or if checking for sulfur contamination in the synthesis.
-
-
Benzoic Acid: [2]
-
Mechanism: Lacks Nitrogen.
-
Verdict:Experimental Failure. Using Benzoic acid requires a separate N-standard (like Urea), introducing multi-point calibration errors. It is included here only to demonstrate the necessity of N-matching.
-
Validated Experimental Protocol
This protocol utilizes a Self-Validating System : Calibration with Standard A (Acetanilide) and verification with Standard B (Sulfanilamide or a pure batch of Target) to ensure system integrity.
Methodology: Flash Combustion (Dumas Method)
Equipment: Thermo Scientific FlashSmart / Elementar vario EL cube (or equivalent). Reagents:
-
Oxidation Catalyst: Chromium(III) oxide / Silver Cobaltous-Cobaltic Oxide (to scrub halogens if present).
-
Reduction Copper: High-purity copper wires.
-
Carrier Gas: Helium (99.999%).
Step-by-Step Workflow:
-
System Conditioning:
-
Run 3 "Bypass" (Blank) samples to purge atmospheric N₂.
-
Run 2 "Conditioning" samples (Acetanilide, high mass ~3mg) to saturate adsorption sites.
-
-
Calibration (K-Factor Determination):
-
Weigh Acetanilide standards in tin capsules at three mass points:
-
Low: 1.0 mg[3]
-
Medium: 2.0 mg
-
High: 3.0 mg
-
-
Scientific Rationale: Creates a regression line covering the expected mass of the target analyte (usually ~2 mg).
-
-
Sample Preparation:
-
Dry this compound at 40°C under vacuum for 4 hours to remove surface moisture.
-
Weigh 2.0 ± 0.1 mg into tin capsules. Fold tightly to exclude air (atmospheric N₂ bias).
-
Crucial Step: Add 10 mg of Vanadium Pentoxide (V₂O₅) additive if incomplete combustion is suspected (black ash residue). V₂O₅ supplies extra oxygen directly to the sample core.
-
-
Analysis & Validation:
-
Run Target Sample in triplicate.
-
QC Check: Run one Sulfanilamide standard every 10 samples. Result must be within ±0.3% of theoretical.
-
Visualization: Validation Logic Flow
The following diagram illustrates the decision logic for accepting or rejecting EA data for this compound.
Figure 1: Decision tree for validating CHN analysis of aromatic amine derivatives.
Experimental Data: Expected Performance
The following table summarizes expected results when using Acetanilide calibration. Deviations beyond these limits indicate sample impurity (solvents/precursors) rather than instrument error.
| Element | Theoretical % | Acceptable Range (±0.4%) | Common Interference Source |
| Carbon | 62.17% | 61.77% – 62.57% | Residual solvent (Ethyl Acetate/Hexane) will skew C high. |
| Hydrogen | 5.74% | 5.34% – 6.14% | Moisture (Water). High H usually means wet sample. |
| Nitrogen | 7.25% | 6.85% – 7.65% | Incomplete combustion (Low N) or trapped atmospheric N₂ (High N). |
Interpretation of Failure Modes:
-
High C / High H: Solvent entrapment (e.g., if crystallized from Ethanol).
-
Low C / Low N: Inorganic impurities (salts like NaCl) or ash formation.
-
High N: Unlikely, unless contaminated with high-N precursors (e.g., diamines).
References
-
PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
National Institutes of Health (NIH). (2016).[5] Guidelines for Elemental Analysis in Chemical Synthesis. PMC. Available at: [Link]
Sources
- 1. Standards and CRMs [elementalmicroanalysis.com]
- 2. Buy 4-(2-Aminophenyl)-4-oxobutanoic acid | 35402-55-2 [smolecule.com]
- 3. 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride - CAS:120757-13-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. 4-(4-Aminophenyl)-4-oxobutanoic acid | C10H11NO3 | CID 243290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compound Information Page [nimh-repository.rti.org]
A Senior Application Scientist's Guide to the Chromatographic Comparison of Aminobenzoylpropionic Acid Isomers
For researchers, scientists, and drug development professionals, the precise separation and quantification of structural isomers are paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. Aminobenzoylpropionic acid and its isomers represent a class of compounds where subtle differences in the substitution pattern on the aromatic ring can lead to significant variations in biological activity and toxicological profiles. This guide provides an in-depth, objective comparison of the primary chromatographic techniques for the separation of these isomers, grounded in experimental data and established scientific principles.
The Analytical Challenge: Separating Aminobenzoylpropionic Acid Isomers
Aminobenzoylpropionic acid isomers (2-, 3-, and 4-isomers) are structurally similar compounds, often differing only in the position of the amino group on the benzoyl ring. This similarity in their physicochemical properties, such as polarity and pKa, makes their separation a non-trivial analytical task. The choice of an appropriate chromatographic technique is therefore critical to achieve the necessary resolution for accurate identification and quantification.
This guide will explore and compare the performance of three principal chromatographic methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). The discussion will focus on the underlying separation mechanisms, practical experimental considerations, and the relative strengths and weaknesses of each technique for this specific application.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC stands as the most powerful and versatile technique for the separation of aminobenzoylpropionic acid isomers due to its high resolution, sensitivity, and adaptability. The choice of stationary phase and mobile phase composition is crucial for achieving optimal separation.
The Power of Mixed-Mode Chromatography
For the separation of polar, ionizable isomers like aminobenzoylpropionic acids, mixed-mode chromatography (MMC) offers significant advantages over traditional reversed-phase or ion-exchange chromatography alone.[1][2][3] MMC stationary phases possess both hydrophobic and ion-exchange functionalities, allowing for multiple interactions with the analytes.[4][5]
Causality of Separation: The retention of aminobenzoylpropionic acid isomers on a mixed-mode column is governed by a combination of reversed-phase and ion-exchange mechanisms. The hydrophobic benzoylpropionic acid backbone interacts with the hydrophobic ligands of the stationary phase, while the ionizable amino group engages in electrostatic interactions with the ion-exchange sites.[4] By carefully manipulating the mobile phase pH and ionic strength, the degree of these interactions can be fine-tuned to achieve separation. For instance, adjusting the pH can alter the ionization state of the amino group, thereby modulating its retention on the ion-exchange functional groups.
Experimental Workflow: HPLC Separation of Aminobenzoic Acid Isomers (as a proxy)
Caption: High-level workflow for the HPLC analysis of aminobenzoylpropionic acid isomers.
Experimental Protocol: Mixed-Mode HPLC
This protocol is a self-validating system, where system suitability parameters such as resolution, tailing factor, and theoretical plates should be monitored to ensure the validity of the results.
Objective: To achieve baseline separation of 2-, 3-, and 4-aminobenzoylpropionic acid isomers.
Materials:
-
HPLC system with UV detector
-
Mixed-mode column (e.g., C18 with embedded cation-exchange groups)
-
Acetonitrile (ACN), HPLC grade
-
Ammonium formate, analytical grade
-
Formic acid, analytical grade
-
Ultrapure water
-
Isomer standards (2-, 3-, and 4-aminobenzoylpropionic acid)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 100 mM ammonium formate buffer stock solution in ultrapure water.
-
The mobile phase will be a mixture of ACN and the ammonium formate buffer. A typical starting gradient could be 10-50% ACN over 15 minutes.
-
Adjust the pH of the aqueous portion of the mobile phase with formic acid to a value about 1-2 units below the pKa of the amino group (typically around pH 3-4) to ensure consistent protonation.
-
-
Standard Preparation:
-
Prepare individual stock solutions of each isomer (e.g., 1 mg/mL) in the initial mobile phase composition.
-
Prepare a mixed standard solution containing all three isomers at a suitable concentration (e.g., 0.1 mg/mL each).
-
-
Chromatographic Conditions:
-
Column: Mixed-mode C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of ACN and 20 mM ammonium formate, pH 3.5
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Data Analysis:
-
Identify the peaks corresponding to each isomer based on the retention times of the individual standards.
-
Calculate the resolution between adjacent peaks. A resolution of >1.5 is desired for baseline separation.
-
Assess peak shape by calculating the tailing factor.
-
Performance Comparison: HPLC
| Parameter | Performance | Rationale |
| Resolution | Excellent | Mixed-mode interactions provide unique selectivity for closely related isomers. |
| Sensitivity | High | UV detection is highly sensitive for these aromatic compounds. |
| Quantification | Excellent | Well-resolved peaks allow for accurate integration and quantification. |
| Speed | Moderate | Gradient elution may require longer run times for optimal separation. |
| Cost | High | HPLC systems and columns represent a significant capital investment. |
Gas Chromatography (GC): A Viable Alternative with Derivatization
Gas Chromatography is a powerful technique for the separation of volatile and thermally stable compounds.[6] Aminobenzoylpropionic acid isomers are non-volatile due to their polar amino and carboxylic acid functional groups. Therefore, a crucial prerequisite for GC analysis is a derivatization step to convert them into volatile derivatives.[7][8]
The Necessity of Derivatization
Causality of Derivatization: The primary goal of derivatization is to replace the active hydrogens on the amino and carboxylic acid groups with non-polar moieties.[7] This reduces the polarity and increases the vapor pressure of the analytes, allowing them to be volatilized in the GC inlet without decomposition. Common derivatization techniques include silylation (e.g., using BSTFA or MTBSTFA) and esterification followed by acylation.[9][10]
Experimental Workflow: GC-MS Analysis
Caption: General workflow for the GC-MS analysis of aminobenzoylpropionic acid isomers following derivatization.
Experimental Protocol: GC-MS with Silylation
This protocol's trustworthiness is enhanced by the use of an internal standard to correct for variations in derivatization efficiency and injection volume.
Objective: To separate and identify the silylated derivatives of aminobenzoylpropionic acid isomers.
Materials:
-
GC-MS system
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine, anhydrous
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Isomer standards
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (or standard) into a reaction vial.
-
Add the internal standard.
-
Evaporate the solvent to complete dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the dried sample.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-550 amu
-
-
Data Analysis:
-
Identify the peaks for the derivatized isomers and the internal standard based on their retention times and mass spectra.
-
Quantify the isomers by comparing their peak areas to that of the internal standard.
-
Performance Comparison: GC
| Parameter | Performance | Rationale |
| Resolution | Very High | Capillary GC columns offer excellent separation efficiency. |
| Sensitivity | Very High | Mass spectrometry provides highly sensitive and selective detection. |
| Quantification | Good | Requires careful control of the derivatization reaction and the use of an internal standard. |
| Speed | Fast | GC runs are typically faster than HPLC gradient runs. |
| Cost | High | GC-MS systems are a significant investment. The need for derivatization adds to the cost and complexity. |
Thin-Layer Chromatography (TLC): A Rapid Screening Tool
TLC is a simple, cost-effective, and rapid chromatographic technique that is well-suited for the qualitative analysis and screening of aminobenzoylpropionic acid isomers.[11] It can be used to quickly assess the purity of a sample and to optimize mobile phase conditions for column chromatography.[12]
Principles of TLC Separation
Causality of Separation: In TLC, separation is based on the differential partitioning of the analytes between the stationary phase (typically silica gel) and the mobile phase.[13] The aminobenzoylpropionic acid isomers will adsorb to the polar silica gel stationary phase through hydrogen bonding and dipole-dipole interactions. The mobile phase, a mixture of solvents, competes for the adsorption sites and carries the analytes up the plate. The distance each isomer travels (its Rf value) is dependent on its relative affinity for the stationary and mobile phases. A more polar isomer will interact more strongly with the silica gel and have a lower Rf value, while a less polar isomer will be more soluble in the mobile phase and have a higher Rf value.
Experimental Protocol: TLC
The reliability of this protocol is based on the simultaneous spotting of standards and the sample on the same plate, which allows for direct comparison of Rf values under identical conditions.
Objective: To qualitatively separate the three aminobenzoylpropionic acid isomers.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
Solvents: Toluene, acetone, methanol, and ammonia
-
Isomer standards
Procedure:
-
Prepare the Developing Chamber:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.
-
A suitable mobile phase for separating aminobenzoic acid isomers is a mixture of toluene: acetone: methanol: ammonia (e.g., 8:3:3:0.1 by volume).
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
-
Spot the TLC Plate:
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Prepare dilute solutions of the individual isomer standards and the sample mixture.
-
Using a capillary spotter, apply small spots of each standard and the sample onto the origin line.
-
-
Develop the Plate:
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level.
-
Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
-
Visualize and Analyze:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the separated spots under a UV lamp at 254 nm and circle them with a pencil.
-
Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).
-
Compare the Rf values of the spots in the sample mixture to those of the standards to identify the isomers present.
-
Performance Comparison: TLC
| Parameter | Performance | Rationale |
| Resolution | Low to Moderate | Resolution is generally lower than HPLC and GC. |
| Sensitivity | Low | Visualization by UV quenching has limited sensitivity. |
| Quantification | Poor (Qualitative) | While densitometry can be used, it is generally not as accurate as HPLC or GC. |
| Speed | Very Fast | A TLC run can be completed in under 30 minutes. |
| Cost | Very Low | TLC is an inexpensive technique requiring minimal equipment. |
Comparative Summary and Recommendations
The choice of the optimal chromatographic technique for the separation of aminobenzoylpropionic acid isomers depends on the specific analytical requirements.
| Feature | HPLC (Mixed-Mode) | GC-MS (with Derivatization) | TLC |
| Primary Application | Quantitative Analysis, Purity Testing | Confirmatory Analysis, Trace Analysis | Rapid Screening, Reaction Monitoring |
| Resolution | Excellent | Very High | Low to Moderate |
| Sensitivity | High | Very High | Low |
| Sample Throughput | Moderate | Moderate (including derivatization) | High |
| Cost per Sample | Moderate | High | Very Low |
| Expertise Required | Moderate | High | Low |
Recommendations:
-
For routine quantitative analysis and quality control , HPLC with a mixed-mode column is the recommended technique due to its excellent resolution, high sensitivity, and robustness without the need for derivatization.
-
For confirmatory identification and trace-level analysis , GC-MS is the method of choice, providing unparalleled sensitivity and structural information from the mass spectra, despite the requirement for derivatization.
-
For rapid qualitative screening, reaction monitoring, and methods development , TLC is an invaluable tool due to its speed, simplicity, and low cost.
By understanding the principles and practical considerations of each of these chromatographic techniques, researchers and drug development professionals can make informed decisions to ensure the accurate and reliable separation and analysis of aminobenzoylpropionic acid isomers.
References
-
Amino Acid Derivatization and Analysis by GC-C-IRMS. (2024). UC Davis Stable Isotope Facility. [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. (2021). PMC. [Link]
-
Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. (2014). Glen Jackson. [Link]
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Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. [Link]
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Mixed-Mode Chromatography—A Review. (n.d.). LCGC International. [Link]
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Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. (2025). ResearchGate. [Link]
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Analysis of triacylglycerol and phospholipid sn‐positional isomers by liquid chromatographic and mass spectrometric methodologies. (n.d.). PMC. [Link]
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CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. (n.d.). ResearchGate. [Link]
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Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing. [Link]
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GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. (2025). Technology Networks. [Link]
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Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. [Link]
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Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025). MicroSolv Technology Corporation. [Link]
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Step-by-Step Procedures for Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]
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How To: Run a Prep TLC. (n.d.). Department of Chemistry : University of Rochester. [Link]
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Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: A review. (2014). ResearchGate. [Link]
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A Researcher's Guide to Synthesis Validation: Using Melting Point to Verify 4-(3-Aminophenyl)-4-oxobutanoic Acid
In the landscape of drug discovery and organic synthesis, the unambiguous confirmation of a molecule's identity and purity is the bedrock of reliable research. While modern spectroscopic techniques offer unparalleled structural detail, classical methods like melting point determination remain a rapid, cost-effective, and powerful tool for the initial assessment of purity for crystalline solids.[1][2] This guide provides an in-depth, experience-driven protocol for validating the synthesis of 4-(3-Aminophenyl)-4-oxobutanoic acid, using melting point determination not just as a measurement, but as a self-validating system.
We will explore the causality behind experimental choices, from instrument calibration to data interpretation, and compare this classical technique with modern alternatives, providing a holistic view for the discerning researcher.
The Synthetic Pathway: Anticipating Potential Impurities
The synthesis of this compound can be approached via a Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[3][4] A logical pathway involves the acylation of a protected aniline, such as acetanilide, with succinic anhydride, followed by deprotection. The amino group in an unprotected aniline would act as a Lewis base and complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction.[4][5][6]
Proposed Synthetic Route:
-
Friedel-Crafts Acylation: Acetanilide is reacted with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 4-oxo-4-(3-acetamidophenyl)butanoic acid. The acetyl group directs the acylation primarily to the meta position due to its resonance-withdrawing effect, although some ortho and para isomers may form as minor impurities.
-
Hydrolysis (Deprotection): The resulting acetamido intermediate is then hydrolyzed under acidic or basic conditions to remove the acetyl protecting group, yielding the target molecule, this compound.
Potential Impurities:
-
Unreacted Starting Materials: Residual acetanilide or succinic anhydride.
-
Regioisomers: Small amounts of 4-oxo-4-(2-acetamidophenyl)butanoic acid or 4-oxo-4-(4-acetamidophenyl)butanoic acid.
-
By-products: Products from side reactions, such as polyacylation, although less common with deactivating groups.[7]
-
Incomplete Deprotection: Residual 4-oxo-4-(3-acetamidophenyl)butanoic acid.
Understanding these potential impurities is critical, as their presence is precisely what we aim to detect using melting point analysis.
The Guiding Principle: Melting Point Depression
For a crystalline solid, the melting point is a characteristic physical property reflecting the strength of its crystal lattice. A pure substance melts at a precise, sharply defined temperature.[2][8] When an impurity is introduced, it disrupts the uniform structure of the crystal lattice. This disruption weakens the intermolecular forces, requiring less energy (a lower temperature) to break them apart.
This phenomenon, known as melting point depression , results in two observable effects:
-
A decrease in the melting point compared to the pure substance.
-
A broadening of the melting range (the temperature difference between the first drop of liquid and complete liquefaction).[9]
As a general rule, a 1% molar impurity can cause a melting point depression of approximately 0.5°C, making this a sensitive method for a first-pass purity check.[1] As the synthesized compound is purified, typically through recrystallization, the melting point should increase and the range should narrow, converging on a constant, sharp value.[1]
A Self-Validating Protocol for Melting Point Determination
An uncalibrated instrument yields meaningless data. To ensure trustworthiness, our protocol begins with rigorous calibration, creating a self-validating system where the accuracy of the instrument is confirmed before the sample is even measured.
Part A: Instrument Calibration Workflow
Calibration ensures that the temperature reading of the apparatus is accurate against certified standards.[10][11] This should be performed regularly and whenever the instrument's performance is in doubt.[11]
Caption: Workflow for Melting Point Apparatus Calibration.
Step-by-Step Calibration Protocol:
-
Select Reference Standards: Choose at least three pure, certified reference standards with sharp, well-documented melting points that bracket the expected melting point of your sample.[10]
-
Prepare Samples: Prepare each standard as you would your sample: ensure it is completely dry and finely powdered.[2] Pack each into a separate capillary tube to a height of 2-3 mm.[8]
-
Measure Melting Points: Following the measurement protocol below (Part C), carefully determine the melting point of each standard. Use a slow heating rate of 1-2°C/min for the final determination.[12]
-
Generate Calibration Curve: Create a graph plotting the Observed Melting Point (y-axis) against the Certified Literature Melting Point (x-axis).[12]
-
Validate: If the observed values are within an acceptable tolerance (e.g., ±0.5°C) of the certified values, the instrument is calibrated. For any significant deviation, the calibration curve can be used to correct subsequent measurements.
| Reference Standard | Certified Melting Point (°C) |
| Acetanilide | 114.3 °C |
| Benzoic Acid | 122.4 °C |
| Salicylic Acid | 159.0 °C |
| Caffeine | 238.0 °C |
| Note: Certified values may vary slightly by supplier. Always use the value on the certificate of analysis. |
Part B: Sample Preparation
The physical state of the sample dramatically influences heat transfer and accuracy.
-
Drying: Ensure the sample is completely free of solvent. Dry the sample under vacuum, in a desiccator, or in a drying oven at a temperature well below its melting point.
-
Homogenization: The sample must be a fine, homogeneous powder.[2] Use a mortar and pestle or the flat end of a spatula to gently grind any coarse crystals.
-
Capillary Packing: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end firmly on a hard surface to pack the powder tightly into the bottom. The final packed height should be 2-3 mm.[8]
Part C: The Measurement Workflow
An efficient and accurate measurement uses a two-step heating process.
Caption: Integrated workflow for comprehensive sample validation.
Table 2: Comparison of Purity Validation Techniques
| Technique | Information Provided | Speed & Cost | Strengths | Limitations |
| Melting Point | Purity assessment for crystalline solids. [8] | Fast, very low cost. | Excellent first-pass purity check; sensitive to impurities. [1][2] | Only for solids; provides no structural info; not for amorphous or decomposing compounds. |
| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, O-H). [13] | Fast, low cost. | Confirms key bonds are present, good for tracking reaction progress. | Not quantitative; provides a "fingerprint" but not definitive structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. [13] | Fast, moderate cost. | Confirms molecular formula; highly sensitive. | Does not distinguish isomers; can be complex to interpret. |
| NMR Spectroscopy | Detailed molecular structure, atom connectivity, and quantitative purity. [13] | Slower, high cost. | The "gold standard" for structural elucidation; can identify and quantify impurities. | Requires soluble sample; higher concentration needed than MS. |
| HPLC | Separation and quantification of components in a mixture. [14] | Moderate speed & cost. | Highly accurate for quantitative purity (% area); excellent for separating isomers. | Requires method development; purity is relative to detectable components. |
Conclusion
The validation of a synthesized compound is a multi-faceted process. Melting point determination, when executed with a rigorous and self-validating protocol, serves as an indispensable initial gatekeeper. It is a rapid, economical, and highly sensitive method for assessing the purity of a crystalline compound like this compound. By demonstrating a consistently sharp and unchanging melting point through successive purifications, a researcher can have high confidence in the sample's purity.
However, for the authoritative confirmation required in drug development and peer-reviewed research, this classical technique should be the first step in a broader analytical workflow that includes spectroscopic and chromatographic methods to unequivocally confirm both structure and purity.
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Safety Operating Guide
A Comprehensive Disposal Protocol for 4-(3-Aminophenyl)-4-oxobutanoic acid
This guide provides a detailed, procedural framework for the safe and compliant disposal of 4-(3-Aminophenyl)-4-oxobutanoic acid (CAS No: 52240-15-0). Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. As researchers and scientists, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle, a principle often referred to as "cradle-to-grave" management. This document synthesizes regulatory standards with practical laboratory applications to build a self-validating system for waste management.
Hazard Assessment and Waste Characterization
The foundational step in proper chemical disposal is a thorough understanding of the material's hazards. This compound is a solid organic compound that, while its toxicological properties have not been fully investigated, presents several known hazards.[1][2] Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), any waste exhibiting hazardous characteristics must be managed under specific regulations.[3][4] Given its hazard profile, this compound must be treated as regulated chemical waste.
Key Hazard Information Summary
| Property | Value / Classification | Source |
| Physical Form | Solid | [1] |
| CAS Number | 52240-15-0 | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Signal Word | Warning | [1] |
Due to these characteristics, under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems. [5][6] Such actions violate regulatory standards and can pose a significant threat to public health and the environment.[6][7]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). The selection of PPE is directly dictated by the chemical's hazard profile to mitigate risks of exposure.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA regulation 29 CFR 1910.133 or European Standard EN166.[5] This is critical to prevent the serious eye irritation (H319) associated with this compound.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory to prevent skin contact. The compound is a known skin irritant (H315).[1][2] After handling, wash hands thoroughly.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to avoid respiratory tract irritation (H335).[1][5] All handling of waste should ideally occur within a fume hood to ensure adequate ventilation.[2]
Waste Segregation and Container Selection
Proper segregation is a cornerstone of safe chemical waste management, preventing dangerous reactions between incompatible materials.[5] this compound possesses both an acidic (carboxylic acid) and a basic (amino) functional group, requiring careful segregation.
-
Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, strong bases, and strong acids. Mixing with incompatible materials can lead to vigorous and potentially hazardous reactions.[8][9]
-
Container Selection:
-
Waste must be collected in a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[3][4] A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Never use metal containers for acidic waste.[4]
-
The container must be kept closed at all times, except when actively adding waste.[3][10] This is a strict regulatory requirement that minimizes the release of vapors and prevents spills.
-
Step-by-Step Disposal Procedure
The following protocol outlines the process from the point of generation to the final handoff for disposal. This procedure is designed to comply with EPA and local regulations for hazardous waste generators.[4]
Step 1: Prepare the Hazardous Waste Container Before any waste is added, the container must be correctly labeled. An incomplete or incorrect label is a common and serious compliance violation. The label must include:
-
The full chemical name: "this compound" . Avoid abbreviations or formulas.[3]
-
A clear indication of the associated hazards (e.g., "Irritant," "Harmful").[11]
-
The name of the principal investigator or laboratory contact.[3]
-
The date accumulation started (the date the first drop of waste enters the container).[12]
Step 2: Collect and Accumulate Waste Three primary forms of waste will be generated:
-
Unused Solid Chemical: Collect the original container with the unused solid. Do not consolidate solids into a single waste container unless directed by your institution's Environmental Health & Safety (EH&S) office.
-
Contaminated Labware (Solid Waste): Items such as gloves, weigh boats, paper towels, and pipette tips that are contaminated with the chemical must be collected as hazardous solid waste. Place these items in a designated, lined solid waste container separate from liquid waste.[11][13]
-
Contaminated Solutions (Liquid Waste): If the compound is dissolved in a solvent, the entire solution must be treated as hazardous waste. The waste container label must list all constituents, including the solvent and an estimated concentration of the active chemical.[12]
Step 3: Manage the Satellite Accumulation Area (SAA) The SAA is the designated location in the lab "at or near the point of generation" where waste is collected.[6][14]
-
Location: The SAA must be under the direct control of laboratory personnel.[14] It should not be near a sink or floor drain.[12]
-
Secondary Containment: All waste containers in the SAA must be placed within a secondary containment bin or tray made of a compatible material to contain any potential leaks or spills.[4][12]
-
Volume Limits: A laboratory may accumulate no more than 55 gallons of hazardous waste in an SAA.[6][14] Once this limit is reached, the waste must be removed within three days.
Step 4: Arrange for Final Disposal Laboratory personnel are not responsible for the ultimate transport and disposal of the waste. This function is performed by licensed hazardous waste professionals.
-
Request Pickup: When the waste container is nearly full (no more than 90% capacity) or has been in accumulation for the maximum time allowed by your institution (typically 90 to 180 days), contact your institution's EH&S or equivalent safety office to schedule a waste pickup.[4][15]
-
Documentation: Your EH&S office will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your lab to its final disposal facility.[16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Workflow for compliant disposal of this compound.
Decontamination and Spill Management
In the event of a small spill, cordon off the area and ensure proper ventilation. Wearing full PPE, absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand). Collect all cleanup materials, including contaminated gloves, into a designated hazardous waste container.[10] For large spills, evacuate the area and contact your institution's emergency response team immediately.
All glassware that has come into contact with the chemical must be decontaminated. Triple rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect all rinsate as hazardous liquid waste.[17]
By adhering to this comprehensive protocol, you contribute to a culture of safety and environmental stewardship, building trust in our scientific practices from discovery through disposal.
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RCRA | Environmental Health and Safety - Case Western Reserve University. (n.d.). Retrieved from Case Western Reserve University website: [Link]
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Hazardous Waste Management in the Laboratory. (2022, March 24). Retrieved from Lab Manager website: [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from epa.gov: [Link]
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RCRA addresses waste management, disposal and recycling - University of Houston-Clear Lake. (n.d.). Retrieved from University of Houston-Clear Lake website: [Link]
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Hazardous Waste | US EPA. (2026, February 12). Retrieved from epa.gov: [Link]
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Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from epa.gov: [Link]
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Chemical Waste | Environmental Health & Safety (EHS). (n.d.). Retrieved from The University of Texas at Austin website: [Link]
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4-(4-AMINOPHENYL)-3-METHYL-4-OXOBUTANOIC ACID - Hazard Genotoxicity - EPA. (2025, October 15). Retrieved from epa.gov: [Link]
- SAFETY DATA SHEET - Thermo Fisher Scientific. (n.d.). Retrieved from a relevant chemical supplier website.
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Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety. (n.d.). Retrieved from Vanderbilt University website: [Link]
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In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (n.d.). Retrieved from The University of British Columbia website: [Link]
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Hazardous Waste Disposal Guide - Northwestern University. (2015, September 15). Retrieved from Northwestern University website: [Link]
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4-(4-Aminophenyl)-4-oxobutanoic acid | C10H11NO3 | CID 243290 - PubChem. (n.d.). Retrieved from National Institutes of Health website: [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - Environmental Health and Radiation Safety - University of Pennsylvania. (2003, February 15). Retrieved from University of Pennsylvania website: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
